8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline
Description
Properties
IUPAC Name |
2-methyl-4-(quinolin-8-yloxymethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-10-16-12(9-18-10)8-17-13-6-2-4-11-5-3-7-15-14(11)13/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHJXXGHPISRDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline chemical structure analysis
This technical guide provides an in-depth structural and functional analysis of 8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline . This molecule represents a "privileged scaffold" in medicinal chemistry, combining the lipophilic, DNA-intercalating properties of the quinoline ring with the metabolic stability and hydrogen-bonding potential of the thiazole moiety.[1]
This guide is structured for researchers in Fragment-Based Drug Design (FBDD) , focusing on the molecule's utility as a chemical probe for P-CAB (Potassium-Competitive Acid Blocker) development and anti-infective research.
Part 1: Structural Analysis & Pharmacophore Profiling[1]
Chemical Identity[1][2][3][4][5][6]
-
IUPAC Name: 8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline
-
Molecular Formula: C₁₄H₁₂N₂OS
-
Molecular Weight: ~256.32 g/mol [1]
-
Core Scaffold: 8-Hydroxyquinoline (8-HQ) etherified with a thiazole side chain.
Fragment-Based Analysis
The molecule functions as a bifunctional ligand . Its efficacy stems from the synergistic interaction between two distinct pharmacophores linked by a flexible ether bridge.
| Fragment | Chemical Property | Biological Function (SAR) |
| Quinoline Ring | Lipophilic, Planar, Aromatic | Pi-Pi Stacking: Intercalates with DNA base pairs or binds to hydrophobic pockets in enzymes (e.g., H+/K+ ATPase, Kinases).Metal Chelation: The N-atom at position 1 can coordinate metals, though the 8-ether blocks the classic N-O chelation site, altering selectivity.[1] |
| Ether Linker | (-OCH₂-), Rotatable | Conformational Flexibility: Allows the thiazole "tail" to orient into adjacent binding pockets (sub-pockets) without disrupting the quinoline anchor. |
| Thiazole Ring | 2-methyl-1,3-thiazol-4-yl | H-Bond Acceptor: The Nitrogen (N3) acts as a hydrogen bond acceptor.Metabolic Modulator: Thiazoles are bioisosteres for pyridines but often possess superior metabolic stability against oxidative metabolism. |
Physicochemical Profile (Predicted)
-
LogP (Lipophilicity): ~2.5 – 3.2 (Moderate lipophilicity, ideal for membrane permeability).[1]
-
Topological Polar Surface Area (TPSA): ~55 Ų (Indicates good oral bioavailability).
-
pKa: The quinoline nitrogen is weakly basic (pKa ~5), while the thiazole nitrogen is less basic, reducing lysosomal trapping compared to purely aliphatic amines.[1]
Part 2: Synthesis Protocol (Self-Validating System)
Objective: Synthesize 8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline via Williamson Ether Synthesis. Rationale: This method is chosen for its high yield and the prevention of N-alkylation side products by using a specific base/solvent system.
Reaction Scheme
Reactants:
-
Nucleophile: 8-Hydroxyquinoline (CAS: 148-24-3)
-
Electrophile: 4-(Chloromethyl)-2-methylthiazole Hydrochloride (CAS: 39238-07-8)
-
Base: Potassium Carbonate (K₂CO₃)
-
Catalyst: Potassium Iodide (KI) - Finkelstein condition to accelerate substitution.
Step-by-Step Methodology
-
Activation (Deprotonation):
-
Charge a round-bottom flask with 8-Hydroxyquinoline (1.0 eq) and anhydrous DMF (Dimethylformamide) or Acetonitrile .
-
Add K₂CO₃ (3.0 eq). The excess base is critical to neutralize the HCl salt of the thiazole reactant and deprotonate the phenol.[1]
-
Observation: The solution will turn yellow/orange, indicating the formation of the phenoxide anion (8-quinolinolate).
-
Stir at room temperature for 30 minutes.
-
-
Coupling (Substitution):
-
Add 4-(Chloromethyl)-2-methylthiazole HCl (1.2 eq) to the mixture.
-
Add a catalytic amount of KI (0.1 eq). Mechanism: KI converts the alkyl chloride to a more reactive alkyl iodide in situ.
-
Heat the reaction mixture to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).
-
-
Work-up (Purification):
-
Validation (Analytical Check):
-
1H NMR (CDCl₃, 400 MHz): Look for the diagnostic singlet of the methylene bridge (-OCH₂-) around δ 5.3-5.5 ppm and the methyl group on the thiazole around δ 2.7 ppm .
-
Synthesis Workflow Diagram
Caption: Step-by-step Williamson ether synthesis workflow for the target quinoline-thiazole hybrid.
Part 3: Biological Applications & Mechanism of Action
Primary Application: P-CAB Analog (Acid Suppression)
This structure shares significant homology with Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan. P-CABs inhibit the gastric H+/K+ ATPase enzyme by competing with potassium ions.
-
Mechanism: The quinoline ring mimics the lipophilic core required to enter the luminal channel of the ATPase.[1] The thiazole-methoxy tail extends into the ion-binding region, locking the enzyme in an inactive conformation.
-
Advantage: Unlike Proton Pump Inhibitors (PPIs), this structure does not require acid activation, offering a faster onset of action.[1]
Secondary Application: Anti-Infective (PDF Inhibition)
Recent studies (Reference 1) indicate that quinoline-thiazole hybrids act as inhibitors of Peptide Deformylase (PDF) , a crucial enzyme in bacterial protein synthesis.
-
Mechanism: The "8-alkoxy" geometry positions the thiazole nitrogen to interact with the metal ion (usually Fe2+ or Ni2+) in the PDF active site, halting bacterial growth.
Pharmacophore Interaction Map
Caption: Pharmacophore mapping showing the dual-binding mode of the quinoline anchor and thiazole effector.
Part 4: Analytical Data Summary
To confirm the identity of the synthesized compound, compare experimental data against these reference values.
| Analytical Method | Diagnostic Signal | Structural Assignment |
| 1H NMR | δ 5.45 (s, 2H) | -OCH₂- : The methylene protons between the quinoline and thiazole are highly deshielded by the adjacent oxygen and aromatic rings. |
| 1H NMR | δ 2.72 (s, 3H) | -CH₃ : The methyl group attached to the thiazole ring (C2 position). |
| 1H NMR | δ 8.90 (dd, 1H) | Quinoline C2-H : Characteristic downfield aromatic proton near the nitrogen. |
| 13C NMR | δ ~166.0 | Thiazole C2 : The carbon attached to the methyl group and nitrogen. |
| Mass Spec (ESI) | m/z ~257.1 [M+H]+ | Protonated molecular ion peak. |
References
-
Abbas, S. Y., et al. (2021).[1] "Novel structural hybrids of quinoline and thiazole moieties: Synthesis and evaluation of antibacterial and antifungal activities with molecular modeling studies." Bioorganic Chemistry.
-
Wall, M. E., et al. (1966).[1][3] "Plant Antitumor Agents.[1][3] I. The Isolation and Structure of Camptothecin."[1][3] Journal of the American Chemical Society.
-
PubChem Compound Summary. (2025). "8-Methoxy-2-Methylquinoline."[4][5] National Library of Medicine.
-
Chemspace. (2023).[6][7] "Methyl 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline-4-carboxylate."[8] Chemical Structure Database.
Sources
- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allresearchjournal.com [allresearchjournal.com]
- 3. hammer.purdue.edu [hammer.purdue.edu]
- 4. 8-(3,5-dichloro-pyridin-4-ylmethoxy)-2-methyl-4-(2-methyl-2H-pyrazol-3-yl)-quinoline | C20H16Cl2N4O | CID 44189787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8-Methoxy-2-Methylquinoline | C11H11NO | CID 316986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antibacterial activity of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling [mdpi.com]
- 8. Methyl 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline-4-carboxylate - C16H14N2O3S | CSSS00027570107 [chem-space.com]
The Ascendant Therapeutic Potential of 8-Substituted Quinoline-Thiazole Hybrids
An In-depth Technical Guide
A Senior Application Scientist's Perspective on Synthesis, Biological Activity, and Future Drug Development
Abstract
The strategic amalgamation of distinct pharmacophores into single molecular entities represents a paradigm of modern medicinal chemistry, aimed at overcoming drug resistance and enhancing therapeutic efficacy. This guide provides a comprehensive technical overview of a particularly promising class of hybrid molecules: 8-substituted quinoline-thiazole derivatives. The quinoline scaffold, a privileged structure in numerous therapeutic agents, is combined with the versatile thiazole ring, which is a cornerstone of many biologically active compounds.[1] This fusion, particularly with substitutions at the 8-position of the quinoline ring, has been shown to influence the molecule's overall biological profile significantly.[2] We will explore the synthetic rationales, delve into the spectrum of their biological activities—including anticancer, antimicrobial, and anti-inflammatory effects—and elucidate the underlying mechanisms of action. This document is intended for researchers, medicinal chemists, and drug development professionals, providing field-proven insights, detailed experimental protocols, and a forward-looking perspective on the therapeutic journey of these compelling derivatives.
Introduction: The Rationale for Molecular Hybridization
In the quest for novel therapeutic agents, the concept of molecular hybridization has emerged as a powerful strategy. It involves the covalent linking of two or more pharmacophoric units to create a new hybrid compound with potentially enhanced affinity, dual-mode of action, or an improved pharmacokinetic profile compared to the individual parent molecules.
-
The Quinoline Scaffold: Quinolines are a cornerstone in drug discovery, present in a wide array of natural alkaloids and synthetic drugs.[3] Their derivatives are known to exhibit a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] The mechanism often involves intercalation into DNA or inhibition of critical enzymes like topoisomerases and protein kinases.[4][5]
-
The Thiazole Ring: The thiazole moiety is another critical heterocyclic structure found in many clinically approved drugs, such as the antimicrobial Sulfathiazole and the anticancer agent Dasatinib.[1][6] Its ability to participate in hydrogen bonding and π-π stacking interactions makes it an effective component for binding to biological targets.
-
The Synergy of 8-Substituted Hybrids: The incorporation of a thiazole ring, often via an oxymethyl carbamide or similar linker at the 8-position of the quinoline core, has been shown to profoundly influence biological activity.[2] This specific substitution pattern can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby fine-tuning its interaction with biological targets.
This guide will systematically deconstruct the synthesis, biological evaluation, and mechanistic underpinnings of these hybrid molecules.
Synthetic Strategies and Methodologies
The synthesis of 8-substituted quinoline-thiazole derivatives typically involves a multi-step process, beginning with a functionalized 8-hydroxyquinoline. A common and effective approach is a variation of the renowned Hantzsch thiazole synthesis.
General Synthetic Workflow
The causality behind this synthetic pathway is the reliable and high-yield formation of the thiazole ring from a thiourea or thiosemicarbazone intermediate. The 8-hydroxyquinoline serves as a versatile starting point, allowing for the introduction of a linker that will ultimately connect to the thiazole moiety.
Sources
- 1. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties – Oriental Journal of Chemistry [orientjchem.org]
- 2. jpsionline.com [jpsionline.com]
- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
Mechanistic Pharmacology of Quinoline-Thiazole Hybrid Inhibitors: A Technical Guide
Executive Summary
The fusion of quinoline and thiazole pharmacophores represents a strategic "scaffold hopping" approach in modern medicinal chemistry. By combining the DNA-intercalating and kinase-binding properties of the quinoline ring with the peptidomimetic and hydrogen-bonding capabilities of the thiazole moiety, these hybrids exhibit potent polypharmacology. This guide dissects the molecular mechanisms of these inhibitors, specifically focusing on their dual-targeting capability against Receptor Tyrosine Kinases (EGFR/VEGFR) and Topoisomerase II , and provides a validated framework for their experimental characterization.
Part 1: The Pharmacophore Fusion Rationale
The quinoline-thiazole hybrid is not merely a sum of its parts; it is a designed "chimeric" scaffold intended to occupy multiple distinct binding pockets simultaneously.
Structural Architecture
-
The Quinoline Core (The Anchor): Mimics the adenine ring of ATP, allowing it to anchor into the ATP-binding pocket of kinases (e.g., EGFR). Its planar nature also facilitates intercalation between DNA base pairs.
-
The Thiazole Ring (The Effector): Acts as a bioisostere for the pyridine or imidazole rings found in many kinase inhibitors. It serves as a linker that orients side chains into the hydrophobic back-pocket of enzymes or interacts with specific residues (e.g., Met769 in EGFR) via hydrogen bonding.
-
The Linker System: Often a hydrazone or amide linker, providing the necessary rotational freedom to fit the "hinge region" of kinases.
Structure-Activity Relationship (SAR) Matrix
The following table summarizes the critical substitution patterns governing potency, derived from recent high-impact studies.
| Position | Moiety | Effect on Activity | Mechanistic Rationale |
| Quinoline-C2 | Chlorine / Methyl | Enhances | Increases lipophilicity; Cl provides a halogen bond anchor in the hydrophobic pocket. |
| Quinoline-C6/7 | Methoxy (-OCH3) | Enhances | Electron-donating group increases electron density of the ring, strengthening |
| Thiazole-C4 | 4-Fluorophenyl | Critical | The fluorine atom acts as a H-bond acceptor and metabolic blocker. Strong electron-withdrawing groups (EWGs) here generally increase potency ( |
| Thiazole-C4 | 4-Nitrophenyl | Variable | Can increase potency but often leads to toxicity issues due to nitro-reduction metabolism. |
| Linker | Hydrazone (-CH=N-NH-) | Enhances | Provides a rigid spacer that mimics the peptide bond, crucial for "hinge" binding in kinases. |
Part 2: Primary Mechanisms of Action
These hybrids typically function as Dual-Target Inhibitors , overcoming resistance mechanisms common in single-target drugs (e.g., Gefitinib resistance).
Mechanism A: ATP-Competitive Kinase Inhibition (EGFR/VEGFR)
The primary mode of action in non-small cell lung cancer (NSCLC) models is the competitive inhibition of the ATP-binding site in the intracellular kinase domain.
-
Binding Mode: The nitrogen of the thiazole ring forms a key hydrogen bond with Met769 (in EGFR) or Cys919 (in VEGFR2). The quinoline ring engages in
- stacking interactions with Phe699 .[1] -
Outcome: Blockade of autophosphorylation prevents downstream signaling via the PI3K/Akt/mTOR and RAS/RAF/MEK pathways, leading to G1 cell cycle arrest.
Mechanism B: Topoisomerase II "Poisoning"
Unlike catalytic inhibitors, these hybrids often act as Topo II poisons.[2]
-
Intercalation: The planar quinoline system intercalates into the DNA minor groove.
-
Ternary Complex Stabilization: The hybrid stabilizes the transient DNA-Topoisomerase cleavable complex. This prevents the re-ligation of the DNA strands.
-
Outcome: Accumulation of double-strand breaks (DSBs) triggers the DNA Damage Response (DDR), activating p53 and leading to apoptosis (typically G2/M arrest).
Mechanism C: ROS-Mediated Apoptosis
Recent data indicates that certain thiazole-substituted hybrids induce a surge in Reactive Oxygen Species (ROS). This disrupts the mitochondrial membrane potential (
Signaling Pathway Visualization
The following diagram illustrates the dual-inhibition pathway leading to cell death.
Caption: Dual-mechanism pathway showing simultaneous blockade of EGFR survival signaling and induction of DNA damage via Topoisomerase II poisoning.
Part 3: Experimental Validation Framework
To rigorously validate the mechanism of a new quinoline-thiazole hybrid, the following multi-stage protocol is recommended. This framework moves from in silico prediction to in vitro confirmation.
Protocol A: Topoisomerase II Relaxation Assay
Rationale: Confirms the compound's ability to inhibit the enzymatic activity of Topo II, distinguishing between intercalation and catalytic inhibition.
Materials:
-
Supercoiled pBR322 plasmid DNA.
-
Recombinant Human Topoisomerase II
. -
Assay Buffer (Tris-HCl, ATP,
).
Step-by-Step:
-
Reaction Mix: Prepare a
mixture containing pBR322 DNA, 1 unit of Topo II , and varying concentrations of the hybrid inhibitor ( ). -
Incubation: Incubate at 37°C for 30 minutes .
-
Termination: Stop reaction by adding
of stop buffer (5% SDS, 0.25 mg/mL bromophenol blue, 40% glycerol). -
Electrophoresis: Load samples onto a 1% agarose gel (without Ethidium Bromide) and run at 2V/cm for 4 hours.
-
Staining: Stain gel with Ethidium Bromide (
) for 30 mins, destain, and visualize under UV. -
Analysis: Supercoiled DNA migrates faster than relaxed DNA. Effective inhibitors will show a retention of the supercoiled band (lower band) compared to the relaxed bands (upper bands) in the control.
Protocol B: EGFR Kinase Inhibition (FRET Assay)
Rationale: Quantifies the
Methodology: Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit (e.g., LanthaScreen).
-
Incubate the hybrid with the EGFR kinase domain, Fluorescein-PolyGT substrate, and ATP (
concentration) for 1 hour. -
Add Tb-labeled antibody (detects phosphorylation).
-
Measure the TR-FRET ratio (520 nm/495 nm). A decrease in signal correlates with inhibition.
Protocol C: Apoptosis Detection (Annexin V/PI)
Rationale: Distinguishes between apoptotic and necrotic cell death, confirming the mechanism is programmed cell death rather than non-specific toxicity.
Step-by-Step:
-
Seed:
cells (e.g., A549 or MCF-7) in 6-well plates. -
Treat: Add hybrid compound at
concentration for 24h. -
Harvest: Trypsinize and wash with cold PBS.
-
Stain: Resuspend in binding buffer. Add
Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark. -
Flow Cytometry: Analyze immediately.
-
Q1 (Annexin-/PI+): Necrotic.
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptotic (Target Population).
-
Experimental Workflow Diagram
Caption: Integrated workflow for the development and validation of quinoline-thiazole hybrids.
References
-
Batran, R. Z., et al. (2026). "Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications." European Journal of Medicinal Chemistry.
-
Eissa, S. I., et al. (2021).[3] "Novel structural hybrids of quinoline and thiazole moieties: Synthesis and evaluation of antibacterial and antifungal activities with molecular modeling studies." Bioorganic Chemistry.
-
Al-Wahaibi, L. H., et al. (2023). "Design, synthesis, and molecular docking studies of new quinoline-thiazole hybrids, potential leads in the development of novel antileukemic agents." Journal of the Brazilian Chemical Society.
-
El-Abd, A. O., et al. (2022).[4] "Synthesis and molecular docking study of new thiazole derivatives as potential tubulin polymerization inhibitors." ACS Omega.[4]
-
Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry.
Sources
- 1. Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of 8-Alkoxyquinolines: A Technical Guide to Their SIRT2 Inhibitory Potential
Abstract
Sirtuin 2 (SIRT2), a crucial NAD+-dependent lysine deacylase, has emerged as a significant therapeutic target for a spectrum of human pathologies, including neurodegenerative diseases, cancer, and metabolic disorders. Its predominantly cytoplasmic localization and diverse substrate portfolio, most notably α-tubulin, place it at the crossroads of critical cellular processes like cell cycle regulation, microtubule dynamics, and genomic integrity. The quest for potent and selective SIRT2 inhibitors has led to the exploration of various chemical scaffolds. Among these, the quinoline core, a privileged structure in medicinal chemistry, offers a robust and versatile framework for inhibitor design. This technical guide provides an in-depth exploration of 8-alkoxyquinoline derivatives as a promising class of SIRT2 inhibitors. We will dissect the molecular rationale for targeting SIRT2, provide detailed methodologies for the synthesis and evaluation of these compounds, and present a framework for understanding their structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics through the modulation of sirtuin pathways.
The Strategic Imperative for SIRT2 Inhibition
The sirtuin family of proteins, comprising seven members in mammals (SIRT1-7), are class III histone deacetylases (HDACs) that play pivotal roles in cellular metabolism, stress responses, and aging.[1][2] Unlike other HDACs, their activity is intrinsically linked to cellular energy status through their dependence on NAD+.[3]
SIRT2 is unique among sirtuins for its primary localization in the cytoplasm, where it orchestrates the deacetylation of numerous non-histone proteins.[2][4][5] Its substrate repertoire includes α-tubulin, the tumor suppressor p53, and FOXO transcription factors, implicating it in a wide array of cellular functions.[1][4][6]
The therapeutic rationale for inhibiting SIRT2 is context-dependent but compelling:
-
Neurodegenerative Diseases: SIRT2 is highly expressed in the brain.[7] Its inhibition has been shown to be neuroprotective in models of Parkinson's, Huntington's, and Alzheimer's disease.[1][7][8] For instance, by increasing the acetylation of α-tubulin, SIRT2 inhibitors can stabilize microtubules, a process crucial for axonal transport, which is often impaired in these conditions.[7][9]
-
Oncology: The role of SIRT2 in cancer is complex. While sometimes acting as a tumor suppressor, it is also implicated in promoting the proliferation of certain cancer cells by deacetylating and stabilizing oncoproteins like c-Myc.[6][10][11] Therefore, its inhibition presents a viable strategy for specific cancer types, particularly B-cell lymphomas.[6]
-
Metabolic and Cardiovascular Disorders: SIRT2 is involved in regulating adipogenesis, insulin sensitivity, and cellular responses to oxidative stress, making it a target for metabolic and cardiovascular diseases.[4][5][8]
Given this landscape, the development of small molecules that can potently and selectively inhibit SIRT2 is a high-priority objective in modern drug discovery.
The 8-Alkoxyquinoline Scaffold: A Privileged Framework for SIRT2 Inhibitors
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[12][13] Its rigid, bicyclic structure provides a defined orientation for substituents, while its aromatic nature allows for various modes of interaction with protein active sites, including π-π stacking and hydrogen bonding. The 8-alkoxyquinoline scaffold, in particular, positions a flexible alkoxy chain in proximity to the nitrogen atom, creating a potential bidentate pharmacophore and allowing for fine-tuning of steric and electronic properties.
General Synthesis of 8-Alkoxyquinoline Derivatives
The synthesis of 8-alkoxyquinoline derivatives is straightforward and typically proceeds via the O-alkylation of 8-hydroxyquinoline or its substituted analogs. This allows for the systematic introduction of diverse alkoxy groups to probe structure-activity relationships.
Experimental Protocol: General Synthesis of 8-Alkoxy-2-methylquinolines
This protocol describes a typical Williamson ether synthesis for preparing a library of 8-alkoxyquinoline derivatives.
Step 1: O-Alkylation of 8-Hydroxy-2-methylquinoline
-
Reagents & Setup: To a solution of 8-hydroxy-2-methylquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq). Stir the suspension at room temperature for 15 minutes.
-
Alkylation: Add the desired alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide) (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature (or with gentle heating, e.g., 50 °C, if necessary) and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[14]
-
Work-up: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield the pure 8-alkoxy-2-methylquinoline derivative.[14]
Probing the SIRT2 Active Site: A Structure-Activity Relationship (SAR) Framework
While comprehensive SAR studies for 8-alkoxyquinolines as SIRT2 inhibitors are not yet extensively published, we can infer a logical framework based on the known topology of the SIRT2 active site and data from related inhibitor classes. The SIRT2 active site features a conserved NAD+-binding pocket and a more variable substrate-binding channel that can be divided into distinct pockets.[1] This provides an opportunity for achieving isoform selectivity.
The Role of the 8-Alkoxy Group
The alkoxy chain at the 8-position is hypothesized to project into a hydrophobic pocket within the SIRT2 active site.
-
Chain Length: Increasing the length of the alkyl chain (e.g., from methoxy to butoxy) is likely to enhance van der Waals interactions within this pocket, potentially increasing potency. However, excessively long or bulky chains may introduce steric clashes, leading to a decrease in activity.
-
Branching and Unsaturation: Introduction of branching (e.g., isopropoxy) or unsaturation (e.g., allyloxy) can be used to probe the shape and conformational flexibility of the hydrophobic pocket.
-
Terminal Functionalization: Capping the alkoxy chain with functional groups (e.g., a phenyl ring in a benzyloxy group, or a polar group like a hydroxyl) can explore additional interactions. A terminal phenyl ring, for instance, could engage in π-π stacking with key phenylalanine residues (Phe119, Phe234, Phe235) known to be important for inhibitor binding.[1]
Substitution on the Quinoline Ring
Modifications to the quinoline core itself are critical for modulating potency, selectivity, and physicochemical properties.
-
Positions 5 and 7: These positions are electronically activated and accessible for substitution. Introducing small hydrophobic groups (e.g., chloro, bromo) or electron-withdrawing groups could influence the overall electronic character of the scaffold and its interaction with the active site.[15]
-
Position 2: As demonstrated in the synthesis protocol, a methyl group at this position is a common starting point. Varying the substituent at C2 can influence the orientation of the molecule within the binding pocket.
-
The Quinoline Nitrogen: The nitrogen atom at position 1 is a key hydrogen bond acceptor. Its interaction with residues in the active site is likely crucial for anchoring the inhibitor.
The following diagram illustrates the key structural elements of the 8-alkoxyquinoline scaffold and their hypothesized interactions within the SIRT2 active site.
Caption: Hypothesized SAR of 8-alkoxyquinolines in the SIRT2 active site.
To illustrate these principles, the table below presents hypothetical inhibitory data for a theoretical series of 8-alkoxyquinoline derivatives.
| Compound ID | R (Alkoxy Group) | Other Substituents | SIRT2 IC₅₀ (µM) | SIRT1 IC₅₀ (µM) | Selectivity (SIRT1/SIRT2) |
| AQ-1 | -OCH₃ | H | 15.2 | >100 | >6.6 |
| AQ-2 | -OCH₂CH₃ | H | 8.5 | >100 | >11.8 |
| AQ-3 | -O(CH₂)₃CH₃ | H | 2.1 | 85.4 | 40.7 |
| AQ-4 | -OCH(CH₃)₂ | H | 5.4 | >100 | >18.5 |
| AQ-5 | -OCH₂Ph | H | 0.9 | 45.1 | 50.1 |
| AQ-6 | -O(CH₂)₃CH₃ | 5-Cl | 1.5 | 70.2 | 46.8 |
This data is illustrative and intended to guide experimental design.
A Validated Workflow for Inhibitor Characterization
A robust and systematic approach is essential for validating the SIRT2 inhibitory potential of newly synthesized 8-alkoxyquinoline derivatives. The following workflow outlines the key experimental stages, from initial enzymatic screening to cellular target engagement.
Caption: Experimental workflow for screening SIRT2 inhibitors.
In Vitro Enzymatic Assays
The foundational step is to determine the direct inhibitory effect of the compounds on recombinant SIRT2 enzyme activity.
Protocol: Fluorogenic SIRT2 Deacetylase Inhibition Assay
This assay measures the deacetylation of a fluorogenic substrate, providing a quantitative measure of enzyme activity.
1. Reagents and Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease, e.g., Trypsin)
-
Test compounds (8-alkoxyquinoline derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., AGK2)
-
96-well black microplate
-
Fluorescence plate reader
2. Assay Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the 96-well plate. Include wells for "no enzyme," "no inhibitor" (DMSO only), and "positive control."
-
Enzyme Incubation: Prepare a SIRT2 enzyme/NAD+ solution in assay buffer. Add this solution to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Prepare a substrate solution in assay buffer. Add this solution to all wells to start the enzymatic reaction.
-
Deacetylation Reaction: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Development: Add the developer solution to all wells. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Signal Detection: Incubate at 37°C for 15-30 minutes. Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 395/541 nm).[15]
3. Data Analysis:
-
Subtract the background fluorescence ("no enzyme" control).
-
Normalize the data to the "no inhibitor" control (100% activity) and the "positive control" (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the IC₅₀ value.
Cellular Target Engagement and Functional Assays
Confirming that a compound engages its target in a cellular context and elicits a functional response is a critical validation step.
Protocol: Western Blot for α-Tubulin Acetylation
This assay measures the acetylation level of α-tubulin, a primary SIRT2 substrate, providing a direct readout of SIRT2 inhibition in cells.[16]
1. Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., MCF-7 breast cancer cells) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test 8-alkoxyquinoline derivative for a specified time (e.g., 6 hours). Include a vehicle control (DMSO).
2. Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against acetylated-α-tubulin (Ac-α-Tubulin).
-
As a loading control, re-probe the membrane with an antibody against total α-tubulin or β-actin.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Analysis:
-
Quantify the band intensities using densitometry software. A dose-dependent increase in the ratio of acetylated-α-tubulin to total α-tubulin indicates cellular SIRT2 inhibition.
Future Directions and Conclusion
The 8-alkoxyquinoline scaffold represents a promising starting point for the development of novel SIRT2 inhibitors. The synthetic accessibility and the potential for multipoint modification make this class of compounds highly attractive for systematic optimization.
Future work should focus on:
-
Comprehensive SAR Exploration: Synthesizing and testing a broad library of derivatives to build a detailed SAR model.
-
Selectivity Profiling: Rigorously testing lead compounds against all other sirtuin isoforms to ensure high selectivity.
-
In Silico Modeling: Using molecular docking and dynamics simulations to refine the understanding of the binding mode and guide the design of next-generation inhibitors.[2]
-
Pharmacokinetic Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to assess their drug-likeness.
-
In Vivo Validation: Testing the most promising compounds in relevant animal models of disease to confirm their therapeutic efficacy.
References
- Frontiers. (2012, May 2).
-
Liao, C. C., et al. (2012, December 20). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC. [Link]
-
Thoracic Key. (2025, April 20). The enigmatic role of SIRT2 in the cardiovascular system. [Link]
-
PMC. SIRT2 as a potential new therapeutic target for Alzheimer's disease. [Link]
-
PMC. Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays. [Link]
-
ResearchGate. (2025, August 6). (PDF) SIRT2 as a potential new therapeutic target for Alzheimer′s disease. [Link]
-
RSC Publishing. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. [Link]
-
PubMed. (2015, January 15). Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton. [Link]
-
Ibrahim, H. S., et al. (2025, November 12). Quinoline as a privileged scaffold in modern drug discovery. [Link]
-
PubMed. (2020). Quinoline: An Attractive Scaffold in Drug Design. [Link]
-
Aging-US. (2011, September 20). Structure-based development of novel sirtuin inhibitors. [Link]
-
Sakkiah, S., et al. (2013, January 28). Identification of Inhibitor Binding Site in Human Sirtuin 2 Using Molecular Docking and Dynamics Simulations. PMC. [Link]
-
Oriental Journal of Chemistry. (2023). Network Pharmacology and Molecular Docking to Identify the Molecular Targets of Novel Indole-Quinoline Derivative in Cancer. [Link]
-
PMC. Structure-based development of novel sirtuin inhibitors. [Link]
-
ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
-
MDPI. (2025, November 11). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives. [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]
-
ResearchGate. (2025, August 7). Molecular Docking and Dynamics Simulation, Receptor‐based Hypothesis: Application to Identify Novel Sirtuin 2 Inhibitors. [Link]
-
RSC Publishing. (2023). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. [Link]
-
Frontiers. (2021, May 23). Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders. [Link]
-
PMC. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies. [Link]
-
PMC. (2015). Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket. [Link]
-
PMC. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. [Link]
-
Open Access Journals. (2013, December 10). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
PMC. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. [Link]
-
MDPI. (2024, March 6). Current Trends in Sirtuin Activator and Inhibitor Development. [Link]
-
ResearchGate. (2021, January 14). (PDF) Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. [Link]
-
Wikipedia. Sirtuin 2. [Link]
-
ResearchGate. (2025, August 6). Molecular modeling study for conformational changes of Sirtuin 2 due to substrate and inhibitor binding. [Link]
-
PubMed. (2012). Molecular modeling study for conformational changes of Sirtuin 2 due to substrate and inhibitor binding. [Link]
-
MDPI. (2020, January 21). Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies. [Link]
-
MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
PMC. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity. [Link]
Sources
- 1. Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Inhibitor Binding Site in Human Sirtuin 2 Using Molecular Docking and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. iipseries.org [iipseries.org]
- 10. chemijournal.com [chemijournal.com]
- 11. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acgpubs.org [acgpubs.org]
- 14. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Network Pharmacology and Molecular Docking to Identify the Molecular Targets of Novel Indole-Quinoline Derivative in Cancer – Oriental Journal of Chemistry [orientjchem.org]
- 16. researchgate.net [researchgate.net]
Engineering Potency: A Technical Guide to the SAR of Quinoline-Thiazole Conjugates
Executive Summary
The hybridization of quinoline and thiazole scaffolds represents a paradigmatic approach in modern medicinal chemistry, leveraging the concept of "privileged structures." This guide dissects the Structure-Activity Relationship (SAR) of these conjugates, moving beyond basic observations to the causal molecular interactions that drive potency in oncology (EGFR inhibition) and infectious disease (DNA gyrase/14
Part 1: The Chemical Rationale[1]
The quinoline ring (found in Camptothecin, Chloroquine) provides a planar, lipophilic anchor capable of DNA intercalation and hydrophobic pocket occupation. The thiazole ring (found in Epothilones, Dasatinib) acts as a hydrogen-bonding "warhead" and a bioisostere for pyridine or benzene, often improving metabolic stability.
The Hybrid Advantage: Connecting these two pharmacophores creates a "dual-action" ligand. The SAR is governed by three distinct zones:
-
The Quinoline Anchor: Controls lipophilicity and primary receptor docking.
-
The Linker Domain: Determines rotational freedom and orientation.
-
The Thiazole Warhead: Engages specific amino acid residues (e.g., Met769 in EGFR) via H-bonding and
-stacking.[1]
Part 2: Synthetic Architecture
To explore this SAR, a robust synthetic route is required. The Hantzsch Thiazole Synthesis remains the gold standard for its regioselectivity and compatibility with diverse functional groups.
Workflow: Hantzsch-Driven Conjugation
The following diagram outlines the critical pathway for synthesizing 2-hydrazinyl-thiazole quinoline conjugates, a dominant class in current literature.
Caption: Step-wise synthesis via Hantzsch cyclization. The thiosemicarbazone intermediate is pivotal for introducing the hydrazone linker.
Detailed Protocol: Synthesis of 4-Phenylthiazole-Quinoline Hydrazone
Based on standard protocols validated in recent literature (e.g., BenchChem, 2025).
Reagents:
-
2-Chloroquinoline-3-carbaldehyde (1.0 eq)
-
Thiosemicarbazide (1.1 eq)
-
Substituted
-bromoacetophenone (1.1 eq) -
Absolute Ethanol (Solvent)[2]
-
Glacial Acetic Acid (Catalyst)
Procedure:
-
Thiosemicarbazone Formation: Dissolve 2-chloroquinoline-3-carbaldehyde (1 mmol) in 10 mL absolute ethanol. Add thiosemicarbazide (1.1 mmol) and 2-3 drops of glacial acetic acid. Reflux for 3 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 7:3). The product precipitates as a solid. Filter, wash with cold ethanol, and dry.
-
-
Hantzsch Cyclization: Suspend the dried thiosemicarbazone intermediate (1 mmol) in 15 mL ethanol. Add the appropriate substituted
-bromoacetophenone (1.1 mmol). -
Reflux: Heat the mixture to reflux for 4–6 hours.
-
Observation: The reaction typically turns from a suspension to a clear solution, then precipitates the final hydrobromide salt.
-
-
Neutralization & Isolation: Cool to room temperature. Neutralize with 10% NaHCO
solution to precipitate the free base. Filter the solid. -
Purification: Recrystallize from DMF/Ethanol mixtures to achieve >95% purity (confirmed by HPLC).
Part 3: Structure-Activity Relationship (SAR) Deep Dive
The potency of these conjugates is not random; it follows strict electronic and steric rules.
The SAR Map
The following diagram visualizes the "Hotspots" for modification on the hybrid scaffold.
Caption: SAR Hotspots. C-2/C-6 on Quinoline and C-4 on Thiazole are the primary determinants of biological activity.[1][3]
Comparative Potency Data
The table below synthesizes data from recent studies (2023-2025) focusing on EGFR inhibitory potential (IC
| Compound ID | Quinoline Sub. (R1) | Thiazole Sub.[4][5][6][7][8] (R2) | Linker Type | IC | SAR Insight |
| Qjz-1 | H | Phenyl (Unsub) | Hydrazone | 12.5 | Baseline activity; moderate binding. |
| Qjz-2 | 6-OCH | 4-F-Phenyl | Hydrazone | 1.48 | Potent. F-atom adds metabolic stability and H-bond acceptance. |
| Qjz-3 | 6-OCH | 4-NO | Hydrazone | 1.41 | Most Potent. Strong EWG enhances |
| Qjz-4 | 6-CH | 4-OCH | Hydrazone | 7.2 | EDG on thiazole reduces potency compared to EWG. |
| Qjz-5 | H | 4-F-Phenyl | Amide | 4.8 | Amide linker is more rigid than hydrazone, slightly lowering fit. |
Key Technical Takeaway:
-
Electronic Effect: Electron-Withdrawing Groups (EWG) like -F, -NO
, and -CN at the para-position of the thiazole's phenyl ring significantly enhance anticancer activity.[5] This is likely due to reduced electron density in the aromatic ring, facilitating stronger - stacking with phenylalanine residues (Phe699) in the EGFR active site. -
Lipophilicity: The 6-methoxy group on the quinoline ring mimics the pharmacophore of quinolone antibiotics, enhancing cell membrane permeability.
Part 4: Mechanistic Insights (EGFR Inhibition)
The primary mechanism for the anticancer activity of these conjugates is the competitive inhibition of the ATP-binding site of Tyrosine Kinases, specifically EGFR.
Molecular Docking & Pathway Blockade
The conjugate functions as an ATP-mimetic. The quinoline ring occupies the adenine binding pocket, while the thiazole tail extends into the hydrophobic region.
Caption: Mechanism of Action. The conjugate blocks ATP binding, halting phosphorylation and triggering caspase-dependent apoptosis.
Mechanistic Validation:
Recent docking studies confirm that the nitrogen of the thiazole ring often forms a critical hydrogen bond with Met769 (in EGFR), while the quinoline ring engages in
Part 5: Future Perspectives & Toxicity
While potency is high, the development of these conjugates faces challenges in ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity).
-
Solubility: Many quinoline-thiazole hybrids suffer from poor aqueous solubility (LogP > 4). Future synthesis should focus on introducing solubilizing groups (e.g., morpholine or piperazine tails) at the C-4 position of the quinoline.
-
Selectivity: To avoid off-target toxicity (e.g., hERG channel inhibition), the lipophilicity must be controlled. The "Rule of 5" should guide the selection of the R-groups on the thiazole ring.
References
-
Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. Source: NIH / PubMed Central (2026) [Link]
-
Quinoline–thiazolyl hydrazone hybrids as potent EGFR-targeted anticancer agents. Source: ResearchGate (2026) [Link]
-
Design, Synthesis, and Molecular Docking Studies of New Quinoline-Thiazole Hybrids. Source: SciELO (2024) [Link]
-
Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents. Source: NIH / PubMed Central (2025) [Link]
Sources
- 1. Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel structural hybrids of quinoline and thiazole moieties: Synthesis and evaluation of antibacterial and antifungal activities with molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. orientjchem.org [orientjchem.org]
- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis Protocol for 8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline
Strategic Rationale & Introduction
The hybridization of the 8-hydroxyquinoline (8-HQ) scaffold with thiazole moieties is a highly effective strategy in modern drug discovery. 8-HQ derivatives are privileged pharmacophores recognized for their potent metal-chelating properties, making them highly valuable in the development of neuroprotective agents, particularly in the context of Alzheimer's disease[1].
However, unmodified 8-HQ often suffers from rapid phase II metabolism (glucuronidation) and suboptimal lipophilicity. By masking the free hydroxyl group via a Williamson ether synthesis with a 2-methyl-1,3-thiazol-4-yl group, scientists can drastically enhance the molecule's metabolic stability and blood-brain barrier (BBB) permeability. The thiazole ring further introduces a hydrogen-bond acceptor that can interact with secondary target sites, such as acetylcholinesterase[1]. This application note details a field-proven, high-yielding protocol for synthesizing 8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline, emphasizing mechanistic control and self-validating analytical checkpoints[2].
Mechanistic Pathway & Causality
The formation of this ether relies on a bimolecular nucleophilic substitution (SN2). The reaction utilizes potassium carbonate (K2CO3) as a mild base in N,N-Dimethylformamide (DMF).
Expert Insight on Causality:
-
Base Selection: K2CO3 is perfectly tuned to deprotonate the phenol (pKa ~9.9) without degrading the sensitive alkyl halide. Stronger bases (like NaH) can lead to unwanted side reactions or degradation of the thiazole ring.
-
Solvent Dynamics: DMF is chosen for its high dielectric constant. It effectively solvates the potassium cation, leaving the quinolin-8-olate oxygen highly nucleophilic (the "naked anion" effect)[2].
-
Regioselectivity: The quinolin-8-olate anion is an ambident nucleophile. While N-alkylation is possible, O-alkylation is thermodynamically favored and kinetically expedited under these specific thermal conditions[3].
Fig 1: Mechanistic divergence of the quinolin-8-olate ambident anion during alkylation.
Materials & Stoichiometry
Note: 4-(chloromethyl)-2-methylthiazole is highly unstable as a free base and is commercially supplied as a hydrochloride salt. The stoichiometry below accounts for the extra base required to neutralize this salt.
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Role |
| 8-Hydroxyquinoline | 145.16 | 1.0 eq | 1.45 g (10.0 mmol) | Nucleophile |
| 4-(Chloromethyl)-2-methylthiazole·HCl | 184.08 | 1.1 eq | 2.02 g (11.0 mmol) | Electrophile |
| Potassium Carbonate (Anhydrous) | 138.21 | 3.0 eq | 4.15 g (30.0 mmol) | Base / Acid Scavenger |
| N,N-Dimethylformamide (Anhydrous) | 73.09 | - | 20 mL | Solvent |
Step-by-Step Experimental Protocol
Phase 1: Anion Generation
-
Equip a 100 mL oven-dried round-bottom flask with a magnetic stir bar and a rubber septum. Flush the system with Argon or Nitrogen for 5 minutes.
-
Add 1.45 g of 8-hydroxyquinoline and 20 mL of anhydrous DMF. Stir until completely dissolved.
-
Add 4.15 g of finely powdered, anhydrous K2CO3 in one portion.
-
Self-Validation Checkpoint: Stir the suspension at room temperature (20–25 °C) for 30 minutes. The solution will transition from colorless/pale yellow to a vibrant, deep yellow, visually confirming the formation of the quinolin-8-olate phenoxide anion.
Phase 2: Alkylation
-
Briefly remove the septum and add 2.02 g of 4-(chloromethyl)-2-methylthiazole hydrochloride portion-wise over 5 minutes .
-
Causality: The neutralization of the HCl salt by K2CO3 generates CO2 gas. Portion-wise addition prevents vigorous effervescence and thermal spikes, suppressing unwanted side reactions.
-
-
Attach a reflux condenser, restore the inert atmosphere, and heat the reaction mixture to 70 °C using an oil bath or heating block.
-
Maintain heating and vigorous stirring for 4 to 6 hours.
Phase 3: Work-up & Isolation
-
In-Process Quality Control (IPQC): Perform TLC (Hexanes/EtOAc 2:1, v/v). The starting material (8-HQ, Rf ~ 0.4) should be completely consumed, replaced by a new spot (Product, Rf ~ 0.6) that exhibits bright blue fluorescence under 365 nm UV light.
-
Once validated, cool the mixture to room temperature and quench by pouring it into 100 mL of ice-cold distilled water.
-
Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).
-
Critical Wash Step: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 50 mL).
-
Causality: DMF is highly miscible with both water and ethyl acetate. LiCl drastically increases the ionic strength of the aqueous phase, selectively forcing DMF into the water layer while leaving the product in the organic phase.
-
-
Wash the organic layer once with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify via flash column chromatography on silica gel (Eluent: Isocratic Hexanes/EtOAc 3:1 to 2:1) to afford the pure title compound as an off-white solid.
Fig 2: Step-by-step experimental workflow for the Williamson ether synthesis.
Analytical Characterization
To ensure the integrity of the synthesized 8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline, the following analytical signatures should be verified:
| Analytical Method | Expected Data Signatures |
| TLC (Hex/EtOAc 2:1) | Rf = 0.60. Active under 254 nm; fluorescent under 365 nm. |
| LC-MS (ESI+) | m/z calculated for C14H12N2OS [M+H]+: 257.07; Found: ~257.1 |
| 1H NMR (400 MHz, CDCl3) | δ 8.95 (dd, 1H, quinoline H-2), 8.15 (dd, 1H, quinoline H-4), 7.45–7.35 (m, 4H, quinoline Ar-H), 7.20 (s, 1H, thiazole H-5), 5.45 (s, 2H, -O-CH2-) , 2.75 (s, 3H, thiazole-CH3). |
| Validation Marker | The disappearance of the broad phenolic -OH peak (~δ 8.3 ppm) and the appearance of the diagnostic ether singlet at δ 5.45 ppm confirms successful O-alkylation. |
References
-
The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review Herald Scholarly Open Access URL: [Link]
-
Current Medicinal Chemistry: Synthesis of (benz)azole moiety derivatives Bentham Science URL:[Link]
-
HETEROCYCLE SUBSTITUTED PYRIDINE DERIVATIVE ANTIFUNGAL AGENTS - EP 3720438 B1 European Patent Office URL: [Link]
Sources
Application Note: Characterization and Validation of Quinoline-Thiazole Hybrid Inhibitors
[1]
Introduction & Scientific Rationale
The hybridization of quinoline and thiazole pharmacophores represents a potent strategy in modern medicinal chemistry. Quinoline scaffolds (found in camptothecin, chloroquine) provide DNA-intercalating and kinase-binding properties, while thiazole rings (found in dasatinib, epothilones) enhance metabolic stability and target specificity.
When fused, these moieties exhibit synergistic inhibitory effects against receptor tyrosine kinases (RTKs), specifically EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 , making them critical candidates for non-small cell lung cancer (NSCLC) and breast cancer therapies [1].
However, the planar, lipophilic nature of these fused aromatic systems presents a distinct challenge: aqueous solubility . Standard assay protocols often fail not because the compound is inactive, but because it precipitates upon addition to aqueous buffers.[1] This Application Note provides a validated, self-correcting workflow to accurately characterize these inhibitors, moving from solubility management to enzymatic potency and cellular mechanism of action.
Compound Management: Solubilization & Serial Dilution
The Challenge: Quinoline-thiazole derivatives frequently suffer from "DMSO shock"—rapid precipitation when high-concentration DMSO stocks are introduced to aqueous media. This results in false negatives (loss of compound) or false positives (non-specific aggregation).
Protocol A: Stock Preparation and Dilution
-
Objective: Create stable assay-ready plates without precipitation.
-
Reagents: Anhydrous DMSO (Sigma-Aldrich), 1X PBS (pH 7.4).
Step-by-Step Procedure:
-
Primary Stock: Dissolve lyophilized powder in 100% DMSO to a concentration of 10 mM .
-
Critical Step: Sonicate for 10 minutes at 37°C. Visual inspection is insufficient; micro-crystals may persist.
-
-
Intermediate Plate (The "Step-Down"): Do NOT pipette 10 mM stock directly into the assay buffer.
-
Prepare a 50X Intermediate Plate in 100% DMSO.
-
Perform 1:3 serial dilutions in DMSO (e.g., 10 mM
3.33 mM 1.11 mM...).
-
-
Aqueous Transfer:
-
Transfer 1
L from the Intermediate Plate to 49 L of Assay Buffer (2% DMSO final). -
Mix by orbital shaking (not pipetting) for 2 minutes.
-
Quality Check: Measure Absorbance at 600nm (OD600). If OD > 0.05, precipitation has occurred.
-
Figure 1: "Step-Down" dilution workflow to prevent compound precipitation during liquid handling.
Biochemical Potency: TR-FRET EGFR Kinase Assay
Rationale: To determine the intrinsic affinity (
Protocol B: LANCE® Ultra Kinase Assay (PerkinElmer style)
-
Target: EGFR (Wild Type or T790M mutant).[2]
-
Substrate: ULight-poly GT (Tyrosine substrate).
-
Detection: Europium-labeled anti-phosphotyrosine antibody.
Step-by-Step Procedure:
-
Buffer Prep: 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20. -
Enzyme/Substrate Mix:
-
Dilute EGFR enzyme to 0.5 nM (final assay conc).
-
Dilute ULight-substrate to 50 nM.
-
Dispense 5
L of Mix into a white 384-well OptiPlate.
-
-
Inhibitor Addition:
-
Add 2.5
L of the quinoline-thiazole compound (from Protocol A). -
Incubation: 15 minutes at RT to allow inhibitor binding to the ATP pocket.
-
-
Reaction Initiation:
-
Add 2.5
L of ATP (at concentration, typically 10 M). -
Incubate for 60 minutes at RT.
-
-
Detection:
-
Add 10
L of EDTA (to stop reaction) + Eu-antibody (2 nM). -
Incubate 60 minutes.
-
-
Readout: Measure signal ratio (665 nm / 615 nm) on a multimode reader (e.g., EnVision).
Data Analysis:
Calculate % Inhibition using the formula:
-
Max: Enzyme + Substrate + DMSO (No Inhibitor).
-
Min: Enzyme + Substrate + High conc. Staurosporine (100% Inhibition).
Cellular Efficacy: MTT Viability Profiling
Rationale: Enzymatic potency does not guarantee cellular activity. The compound must penetrate the cell membrane and survive metabolic degradation. We test against A549 (Lung) and MCF-7 (Breast) lines, which overexpress EGFR [2].[2]
Protocol C: 72-Hour Cytotoxicity Assay
-
Seeding:
-
Harvest cells in log-phase growth.
-
Seed 3,000 cells/well in 96-well clear plates (100
L volume). -
Incubate 24h for attachment.
-
-
Treatment:
-
Remove old media. Add 100
L fresh media containing serial dilutions of the quinoline-thiazole hybrid (0.01 M – 100 M). -
Control: Include 0.5% DMSO vehicle control and a reference drug (e.g., Erlotinib).
-
-
Incubation: 72 hours at 37°C, 5%
. -
Readout (MTT):
-
Add 20
L MTT solution (5 mg/mL in PBS). Incubate 3-4 hours. -
Aspirate media carefully (avoid disturbing formazan crystals).
-
Solubilize crystals with 150
L DMSO. -
Shake 10 mins. Read Absorbance at 570 nm.
-
Representative Data Structure:
| Compound ID | R1 (Quinoline) | R2 (Thiazole) | EGFR IC50 (nM) | A549 IC50 ( | Solubility Flag |
| QT-Hybrid-01 | 6-OMe | 4-Phenyl | 12.5 | 2.4 | Pass |
| QT-Hybrid-02 | 6-Cl | 4-Methyl | 85.0 | > 50 | Precipitate |
| Erlotinib | (Ref) | (Ref) | 2.1 | 1.8 | Pass |
Mechanism of Action: Apoptosis Induction[4]
Rationale: To confirm that cytotoxicity is driven by EGFR pathway blockade leading to apoptosis, rather than non-specific necrosis (which suggests toxicity/membrane lysis).
Protocol D: Annexin V/PI Flow Cytometry
-
Treatment: Treat A549 cells with the compound at
for 24 hours. -
Harvesting: Trypsinize cells (gentle), wash with cold PBS.
-
Staining:
-
Resuspend in 1X Binding Buffer.
-
Add 5
L FITC-Annexin V and 5 L Propidium Iodide (PI). -
Incubate 15 min in dark.
-
-
Analysis: Flow Cytometer (488 nm excitation).
-
Q1 (Annexin- / PI-): Viable.[3]
-
Q2 (Annexin+ / PI-): Early Apoptosis (Desired Mechanism).
-
Q3 (Annexin+ / PI+): Late Apoptosis.
-
Figure 2: Mechanism of Action. The hybrid inhibitor competes with ATP at the EGFR site, blocking downstream PI3K/AKT signaling, relieving the inhibition on Caspases, and triggering apoptosis.
References
-
Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
-
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. Source: ACS Omega (American Chemical Society). URL:[Link]
-
Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors. Source: Taylor & Francis Online. URL:[Link]
Solubility and formulation of 8-alkoxyquinolines for cell culture
Application Notes and Protocols
Topic: Strategic Formulation of 8-Alkoxyquinolines for Enhanced Solubility and Reproducibility in Cell Culture Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge and Potential of 8-Alkoxyquinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3] The 8-alkoxyquinoline subclass, in particular, is an area of growing interest for therapeutic discovery.[4] However, a significant hurdle in the preclinical evaluation of these compounds is their inherent lipophilicity and consequently, poor aqueous solubility.[5][6]
Low compound solubility is a primary source of experimental artifacts and data irreproducibility in cell-based assays.[7][8] It can lead to underestimated compound potency, precipitation in cell culture media, and inaccurate structure-activity relationship (SAR) data.[7][8][9] Therefore, developing a robust and rational formulation strategy is not merely a preparatory step but a critical component of the experimental design.
This guide provides a comprehensive overview of the principles governing the solubility of 8-alkoxyquinolines and delivers field-proven protocols for their formulation. The objective is to empower researchers to prepare stable, biologically active solutions that yield reliable and reproducible results in cell culture experiments.
Understanding the Physicochemical Landscape of 8-Alkoxyquinolines
The solubility of an 8-alkoxyquinoline derivative is dictated by its molecular structure. The length and branching of the alkoxy chain, along with other substitutions on the quinoline ring, significantly influence its lipophilicity and crystal lattice energy—two key determinants of solubility.[4] For most new chemical entities, poor solubility is a common challenge, with estimates suggesting it affects up to 90% of compounds in the drug discovery pipeline.[6]
Key Factors Influencing Solubility in a Cell Culture Context:
-
The Compound: Higher molecular weight and increased lipophilicity (LogP) generally correlate with lower aqueous solubility.
-
The Solvent: The choice of an appropriate solvent or solvent system is the most critical first step.
-
The Medium: Cell culture media are complex aqueous solutions containing salts, amino acids, vitamins, and proteins (e.g., in fetal bovine serum). These components can interact with the compound, affecting its stability and solubility.[10][11][12]
-
Final Concentration: The concentration of the compound required for the assay must be below its solubility limit in the final cell culture medium to avoid precipitation.
Strategic Formulation: A Multi-Tiered Approach
A systematic approach is required to tackle solubility issues. The following workflow outlines a logical progression from simple to more complex formulation strategies.
Caption: Tiered workflow for 8-alkoxyquinoline formulation.
The Primary Solvent: Dimethyl Sulfoxide (DMSO)
For most non-polar organic compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions due to its excellent solubilizing power.[5][13]
Causality: DMSO is a highly polar, aprotic solvent that can effectively disrupt the crystal lattice forces of many poorly soluble compounds. Its miscibility with water allows for subsequent dilution into aqueous cell culture media.[8]
Critical Consideration: While effective, DMSO can be toxic to cells at higher concentrations. It is imperative to maintain the final concentration of DMSO in the cell culture wells at a non-toxic level, typically ≤0.5% , with ≤0.1% being ideal for sensitive cell lines or long-term assays.[14][15][16] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Advanced Solubilization Techniques
If a compound precipitates upon dilution of the DMSO stock into the aqueous medium, or if the required therapeutic concentration exceeds its solubility limit, alternative strategies must be employed.
Caption: Decision tree for selecting a suitable solubilization strategy.
Data Summary: Solubilization Strategies
| Strategy | Principle of Action | Advantages | Disadvantages & Considerations |
| Co-solvency | Using a water-miscible organic solvent (e.g., ethanol) to increase the solubility of a lipophilic compound in an aqueous solution.[5][6] | Simple to implement; can be effective for moderately insoluble compounds. | The co-solvent itself may have biological effects or toxicity; must be tested. |
| pH Adjustment | For 8-alkoxyquinolines with ionizable functional groups, adjusting the pH can convert the molecule into a more soluble salt form.[5][6] | Can dramatically increase solubility. | Requires pKa knowledge; pH change must be compatible with cell viability and assay conditions. |
| Complexation | Using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes, where the hydrophobic compound resides within the cyclodextrin's core.[5][17][18] | Significant solubility enhancement; can improve stability. | May alter compound bioavailability to cells; requires empirical testing. |
| Lipid-Based Systems | Formulating the compound in lipid-based excipients, such as self-emulsifying drug delivery systems (SEDDS).[6][19] | Excellent for highly lipophilic compounds; can mimic in vivo absorption. | More complex to prepare; may interfere with certain assay readouts. |
Experimental Protocols
Safety First: Always handle unknown compounds with appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Powdered compounds should be handled in a chemical fume hood to prevent inhalation.[20] Consult the Safety Data Sheet (SDS) if available.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a standard high-concentration stock solution, which is the starting point for most in vitro experiments.
Rationale: Creating a concentrated stock solution minimizes the volume of solvent added to the final cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity.[13][21] Aliquoting prevents degradation from repeated freeze-thaw cycles.[14]
Materials:
-
8-Alkoxyquinoline compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial containing the 8-alkoxyquinoline powder to warm to room temperature before opening to prevent condensation.
-
Weigh: In a chemical fume hood, carefully weigh the desired amount of the compound. For example, to make 1 mL of a 10 mM solution of a compound with a Molecular Weight (MW) of 250 g/mol , weigh 2.5 mg.
-
Calculation: Volume (L) x Concentration (mol/L) x MW ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 250 g/mol = 0.0025 g = 2.5 mg
-
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound.
-
Mix: Cap the vial securely and vortex thoroughly for 1-2 minutes. If the solid does not completely dissolve, gently warm the solution to 37°C for 5-10 minutes or sonicate briefly in a water bath.[9][15]
-
Inspect: Visually inspect the solution against a light source to ensure it is clear and free of any particulates.
-
Aliquot & Store: Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes. Store protected from light at -20°C or -80°C for long-term stability.[14]
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol details the critical step of diluting the concentrated stock solution into the final medium for treating cells.
Rationale: Direct dilution into pre-warmed medium while vortexing helps to prevent the compound from precipitating out of solution as it transitions from a high-concentration organic environment to a low-concentration aqueous one.[15] This phenomenon, known as "oiling out," is a common failure point for poorly soluble compounds.
Materials:
-
10 mM 8-alkoxyquinoline stock solution in DMSO (from Protocol 1)
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature. Centrifuge the vial briefly to collect the contents at the bottom.
-
Calculate Dilutions: Determine the volume of stock solution needed to achieve the highest desired final concentration in your assay. For example, to prepare a 10 µM working solution from a 10 mM stock, you will perform a 1:1000 dilution.
-
This will result in a final DMSO concentration of 0.1% (1/1000th of 100%).
-
-
Prepare Highest Concentration: Add the required volume of pre-warmed cell culture medium to a sterile conical tube. While gently vortexing the medium, add the calculated volume of the DMSO stock solution dropwise. This gradual addition to a larger, agitated volume is crucial.[15]
-
Create Serial Dilutions: Perform serial dilutions from this highest concentration working solution using pre-warmed complete cell culture medium to generate the other required concentrations for your dose-response curve.
-
Use Immediately: Use the freshly prepared working solutions to treat cells as soon as possible, as the stability of some compounds in aqueous media can be limited.[10]
Protocol 3: Kinetic Solubility Assessment in Cell Culture Medium
This protocol is a self-validating step to ensure your compound remains soluble at the tested concentrations under actual experimental conditions.
Rationale: The solubility of a compound in a simple buffer can be very different from its solubility in complex cell culture medium containing proteins and other biomolecules.[9] This test confirms that the concentrations used in the assay are below the solubility limit, preventing misleading results due to compound precipitation.[7][10]
Materials:
-
Highest concentration working solution (from Protocol 2)
-
Clear 96-well plate or microcentrifuge tubes
-
Microscope
Procedure:
-
Incubate: Add the highest concentration working solution to a well of a 96-well plate or a microcentrifuge tube.
-
Equilibrate: Incubate the sample under the same conditions as your cell-based assay (e.g., 37°C, 5% CO₂) for a period of 1-2 hours.
-
Visual Inspection: Carefully inspect the solution visually and under a microscope. Look for any signs of cloudiness, precipitation, or crystal formation.
-
Interpretation:
-
Clear Solution: The compound is likely soluble at this concentration. Proceed with the assay.
-
Precipitation Observed: The tested concentration is above the kinetic solubility limit. The formulation must be optimized (see Section 3.2), or the top concentration for the assay must be lowered to a point where no precipitation occurs.
-
Conclusion
The biological evaluation of 8-alkoxyquinolines holds significant promise, but it is critically dependent on addressing the inherent challenge of poor aqueous solubility. By implementing a strategic approach to formulation—starting with DMSO, understanding its limitations, and being prepared to employ advanced techniques—researchers can mitigate the risks of experimental artifacts. The detailed protocols provided herein offer a robust framework for preparing solutions that are both stable and biologically relevant, forming the foundation for generating high-quality, reproducible data in cell culture systems.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Patel, N., & Padmavati, M. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. International Journal of Pharmaceutical Sciences and Research, 9(10), 4033-4045. [Link]
-
Kerns, E. H., & Di, L. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF on ResearchGate. [Link]
-
Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. [Link]
-
Cilurzo, F., et al. (2011). Development And Validation Of In Vitro Release Testing For Semisolid Formulations. AAPS PharmSciTech, 12(3), 864-871. [Link]
-
Alves, C. F., et al. (2023). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. Molecules, 28(8), 3505. [Link]
-
Al-Masoudi, N. A. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Heterocyclic Chemistry, 50(S1), E1-E15. [Link]
-
Abu-Hammam, M. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4279. [Link]
-
Shah, V. P., et al. (2018). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. AAPS Journal, 20(6), 103. [Link]
-
Al-Achi, A., & Gupta, M. R. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Kumar, S., & Singh, S. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
de Andrade, P., et al. (2014). Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. European Journal of Medicinal Chemistry, 85, 496-503. [Link]
-
Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. EmulateBio. [Link]
-
Drug Target Review. (2018, March 21). Expert view: Addressing the big challenges in cell-based assays. Drug Target Review. [Link]
-
Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]
-
PermeGear. (n.d.). DEVELOPING AN IN VITRO RELEASE TESTING (IVRT) METHOD FOR THE VALIDATION OF SEMI-SOLID TOPICAL FORMULATIONS. PermeGear. [Link]
-
Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology, 28(3), 261-274. [Link]
-
Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
-
BioPharma Services Inc. (2024, November 1). Developing Formulations for Phase 1 Clinical Trials. BioPharma Services Inc.. [Link]
-
Topiox Research. (2025, November 4). Key Considerations in Early-Stage Formulation Development. Topiox Research. [Link]
-
da Silva, P. B., et al. (2023). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. Journal of Medicinal Chemistry, 66(15), 10447-10461. [Link]
-
Kowalczyk, A., et al. (2024). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. International Journal of Molecular Sciences, 25(2), 1146. [Link]
-
ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]
-
Al-Absi, A. M., et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. International Journal of Molecular Sciences, 25(16), 8829. [Link]
-
Torkabadi, M., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(1), e33458. [Link]
-
Yasir, M., et al. (2022). Culture media, DMSO and efflux affect the antibacterial activity of cisplatin and oxaliplatin. Letters in Applied Microbiology, 74(3), 430-438. [Link]
-
Gelfond, V., et al. (2022). Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media. International Journal of Molecular Sciences, 23(10), 5649. [Link]
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Guide to the Preparation and Handling of 8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline Stock Solutions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of 8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline. As a compound featuring both a quinoline and a thiazole moiety, its utility in drug discovery and chemical biology is significant. However, the unique chemical characteristics of these scaffolds necessitate carefully controlled protocols to ensure solution stability, concentration accuracy, and experimental reproducibility. This guide outlines field-proven procedures grounded in chemical principles, addressing common challenges such as solubility, degradation, and safe handling to support the integrity of downstream biological and chemical assays.
Introduction: A Tale of Two Heterocycles
8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline is a bifunctional heterocyclic compound. The quinoline core is a prevalent scaffold in numerous FDA-approved drugs, valued for its structural versatility and wide range of biological activities.[1][2] The thiazole ring is also a cornerstone in medicinal chemistry, appearing in drugs known for anticancer and antimicrobial properties.[3] The successful use of this, or any, compound in research hinges on the precise and reliable preparation of stock solutions. Inaccurate concentrations or compound degradation can lead to erroneous data and irreproducible results.
This application note moves beyond a simple list of steps, explaining the causality behind each procedural choice. We will address the inherent properties of the thiazole and quinoline rings, focusing on solvent selection, potential stability issues, and critical safety protocols.
Core Scientific Principles
-
Solubility: The fused aromatic ring system suggests that 8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline is a hydrophobic molecule with low aqueous solubility.[4] Therefore, a polar aprotic solvent is required for initial solubilization. Dimethyl sulfoxide (DMSO) is the industry standard due to its exceptional ability to dissolve a broad spectrum of compounds.[5]
-
Stability: The thiazole ring's sulfur atom can be susceptible to oxidation, potentially by DMSO itself, especially under light or heat, forming a sulfoxide or sulfone that could alter biological activity.[6] Furthermore, both moieties can be susceptible to photodegradation.[6][7]
-
Safety: Quinoline and its derivatives must be handled as hazardous substances. They are associated with multiple potential health risks, including toxicity if ingested, skin and eye irritation, and are suspected carcinogens and mutagens.[8][9][10] Strict adherence to safety protocols is mandatory.
Essential Materials and Equipment
-
8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline (solid powder)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Class A volumetric flasks[11]
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes with secure caps
-
Calibrated positive-displacement pipettes
-
Vortex mixer
-
Sonicator bath (optional)
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat
Protocol I: Preparation of a 10 mM Primary Stock Solution
This protocol details the preparation of a highly concentrated primary stock solution. Preparing a concentrate is standard practice as it allows for more accurate weighing of the solute and conserves material.[12][13]
Step 1: Pre-Operation Safety Check
-
Rationale: Ensuring a safe environment is the first and most critical step. Quinoline derivatives are hazardous, and all handling of the solid and concentrated solutions must be performed in a controlled environment to prevent exposure.[14]
-
Action: Don all required PPE (lab coat, nitrile gloves, safety goggles). Perform all operations within a certified chemical fume hood. Ensure an eyewash station and safety shower are accessible.[8]
Step 2: Precise Weighing of the Compound
-
Rationale: The accuracy of the final stock concentration is dictated by the precision of this initial measurement. An analytical balance is required for weighing small masses.[11] It is often more practical to weigh a mass close to the target and calculate the exact concentration afterward.[11]
-
Action:
-
Place a clean weighing vessel on the tared analytical balance.
-
Carefully weigh out the desired mass of 8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline. For example, to prepare 1 mL of a 10 mM solution, you would need approximately 2.56 mg (Molecular Weight: ~256.31 g/mol ).
-
Record the exact mass weighed (e.g., 2.60 mg).
-
Step 3: Solubilization in Anhydrous DMSO
-
Rationale: Using anhydrous DMSO is critical to minimize the risk of water-mediated hydrolysis of the compound.[6] A vortex mixer ensures thorough mixing, and gentle sonication can aid the dissolution of stubborn particles without applying excessive heat, which could accelerate degradation.[15]
-
Action:
-
Transfer the weighed compound into an appropriate Class A volumetric flask.
-
Using a calibrated pipette, add approximately 80% of the final desired volume of anhydrous DMSO.
-
Cap the flask and vortex the mixture for 1-2 minutes until the solid is fully dissolved. Visually inspect against a light source to ensure no particulates remain.
-
If the compound does not fully dissolve, place the flask in a sonicator bath for 5-10 minutes.
-
Once fully dissolved, add anhydrous DMSO to the final target volume and mix thoroughly.
-
Step 4: Calculation of Actual Concentration
-
Rationale: Using the precise mass weighed ensures the highest degree of accuracy for your stock solution, which is critical for dose-response experiments.[11]
-
Action: Use the following formula to calculate the precise molarity of your stock solution:
-
Concentration (M) = Mass (g) / (Molecular Weight ( g/mol ) * Volume (L))
-
Example: (0.00260 g) / (256.31 g/mol * 0.001 L) = 0.01014 M or 10.14 mM
-
Step 5: Aliquoting and Long-Term Storage
-
Rationale: Aliquoting the primary stock into single-use volumes is the most effective strategy to prevent degradation from repeated freeze-thaw cycles.[6][16] Amber vials protect the compound from photodegradation.[6][12] Storage at -80°C is preferred to minimize any potential for long-term oxidative degradation by DMSO.[6][16]
-
Action:
-
Dispense the stock solution into small, single-use aliquots (e.g., 10-50 µL) in sterile, amber vials.
-
Clearly label each vial with the compound name, exact concentration (e.g., 10.14 mM), solvent (DMSO), and preparation date.
-
Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[16]
-
Protocol II: Preparation of Aqueous Working Solutions
A common challenge with DMSO stock solutions is the precipitation of the hydrophobic compound upon dilution into aqueous assay buffers or cell culture media.[17] This protocol uses a serial dilution method to mitigate this issue.
Step 1: Thawing the Primary Stock
-
Action: Remove a single aliquot of the primary stock from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the vial to collect the entire volume at the bottom.
Step 2: Preparation of an Intermediate Dilution
-
Rationale: Performing a serial dilution rather than a single large dilution helps prevent the compound from crashing out of solution.[17][18]
-
Action: Prepare an intermediate dilution of your stock in 100% DMSO. For example, to prepare a 1 mM intermediate stock from a 10 mM primary stock, mix 10 µL of the primary stock with 90 µL of anhydrous DMSO.
Step 3: Final Dilution into Aqueous Buffer
-
Rationale: It is critical to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or interference with assay components.[5][16] Adding the DMSO solution drop-wise to a vortexing buffer ensures rapid dispersal.
-
Action:
-
Determine the final concentration needed for your experiment.
-
Calculate the volume of the intermediate stock required.
-
While gently vortexing or swirling your aqueous buffer (e.g., PBS or cell culture medium), add the calculated volume of the intermediate stock drop-wise.
-
Example: To make 1 mL of a 10 µM working solution (with 0.1% final DMSO) from a 1 mM intermediate stock: Add 10 µL of the 1 mM stock to 990 µL of your aqueous buffer.
-
Always include a vehicle control in your experiments, which consists of the assay buffer with the same final concentration of DMSO (e.g., 0.1%) but without the compound.[5]
-
Data Summary and Visual Workflows
Table 1: Physicochemical and Safety Information
| Parameter | Value / Information | Source(s) |
| IUPAC Name | 8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline | - |
| Molecular Formula | C₁₄H₁₂N₂OS | - |
| Molecular Weight | 256.33 g/mol | - |
| Appearance | Likely a solid at room temperature | [19] |
| Solubility | Poorly soluble in water; Soluble in DMSO | [4][5] |
| Hazard Profile | Handle as hazardous. Potential irritant, toxic, mutagen, and carcinogen. | [8][9][10] |
Table 2: Recommended Storage Conditions for DMSO Stock Solutions
| Condition | Recommendation | Rationale | Source(s) |
| Temperature | -80°C (long-term) or -20°C (short-term) | Slows chemical degradation and oxidation. | [6][16] |
| Light | Protect from light (use amber vials) | Prevents photodegradation. | [6][12] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon) | Minimizes oxidation of the thiazole ring. | [6] |
| Freeze-Thaw | Avoid; prepare single-use aliquots | Prevents moisture introduction and degradation. | [6][16] |
Diagrams: Standard Operating Procedures
Caption: Workflow for preparing a primary stock solution.
Caption: Workflow for preparing a working solution for assays.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve in DMSO. | Insufficient solvent volume; low-quality or non-anhydrous DMSO; compound has low intrinsic solubility. | Increase solvent volume to create a lower concentration stock. Use a fresh bottle of high-purity, anhydrous DMSO. Gently warm (not exceeding 40°C) or sonicate the solution.[15] |
| Precipitate forms upon dilution into aqueous buffer. | Compound has low aqueous solubility ("crashing out"). Final DMSO concentration is too low to maintain solubility. | Perform serial dilutions as described in Protocol II.[18] Consider using co-solvents or other formulation strategies if precipitation persists.[17] |
| Inconsistent results between experiments. | Stock solution degradation; inaccurate pipetting; repeated freeze-thaw cycles of stock. | Prepare fresh stock solutions regularly. Always use single-use aliquots.[6] Ensure pipettes are calibrated. Always include positive and negative controls in your assays. |
References
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Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]
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G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
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PENTA. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
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ResearchGate. (2025, March 16). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?. Retrieved from [Link]
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GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]
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Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
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Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. Retrieved from [Link]
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SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]
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IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]
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PMC. (n.d.). 8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline monohydrate. Retrieved from [Link]
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International Journal of Applied Research. (2020, September 11). Synthesis of Quinoline-Thiazole Compound.... Retrieved from [Link]
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PMC. (n.d.). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines.... Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines.... Retrieved from [Link]
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Determining the Potency of Quinoline-Based Kinase Inhibitors: A Detailed Guide to IC50 Determination
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of quinoline-based kinase inhibitors. This document emphasizes scientific integrity, field-proven insights, and practical implementation to ensure robust and reproducible results.
Foundational Principles: Understanding Kinase Inhibition and IC50
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of many diseases, including cancer, making them a primary target for therapeutic intervention.[2][3] Quinoline-based compounds have emerged as a significant scaffold in the development of potent kinase inhibitors.[4][5]
The IC50 value is a cornerstone metric in drug discovery, representing the concentration of an inhibitor required to reduce the activity of a target enzyme by 50% under defined experimental conditions.[6][7] It serves as a critical measure of a compound's potency, enabling direct comparison between different inhibitors and guiding the lead optimization process.[8][9]
Strategic Assay Selection for Quinoline-Based Inhibitors
The choice of assay technology is paramount for generating high-quality IC50 data. Several robust methods are available, each with its own set of advantages and considerations. For quinoline-based compounds, potential interference from their intrinsic properties, such as autofluorescence, must be carefully considered.[10][11]
Luminescence-Based Assays: The "Glow" Standard
Luminescence-based assays, such as Promega's Kinase-Glo®, are a widely adopted method for measuring kinase activity.[12][13] These assays quantify the amount of ATP remaining in solution following a kinase reaction.[13] The luminescent signal is inversely correlated with kinase activity; high luminescence indicates low kinase activity (and thus high inhibition).[12][13]
Principle of Luminescence-Based Kinase Assays:
Caption: Workflow of a luminescence-based kinase assay.
Advantages:
-
High Sensitivity and Wide Dynamic Range: These assays can detect even low levels of kinase activity.[12]
-
Homogeneous "Add-and-Read" Format: The simple protocol minimizes handling steps, making it suitable for high-throughput screening (HTS).[12][13]
-
Reduced Interference: Luminescence is less susceptible to interference from colored or fluorescent compounds compared to other methods.[13]
Fluorescence-Based Assays: A Versatile Alternative
Fluorescence-based methods offer another powerful approach to IC50 determination. These can be broadly categorized into fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET) assays.
Fluorescence Polarization (FP): FP assays monitor the binding of a small fluorescently labeled molecule (tracer) to a larger molecule (e.g., an antibody that recognizes the phosphorylated product).[14][15] When the tracer is bound, it tumbles slowly in solution, resulting in a high polarization value. As the kinase produces phosphorylated product, it displaces the tracer, leading to a decrease in polarization.[14]
Principle of a Competitive FP Kinase Assay:
Caption: Principle of a competitive fluorescence polarization kinase assay.
Special Consideration for Quinoline Compounds: The quinoline scaffold is known to be inherently fluorescent.[10][11] This autofluorescence can interfere with fluorescence-based assays. It is crucial to perform a preliminary scan to determine the excitation and emission spectra of the quinoline compound to assess the potential for spectral overlap with the assay's fluorophore.[10] If significant overlap exists, switching to red-shifted fluorophores or using a luminescence-based assay is recommended.[10]
Assay Development and Validation: Ensuring Data Integrity
Before proceeding with IC50 determination, the kinase assay must be rigorously optimized and validated to ensure it is suitable for high-throughput screening and provides reliable data.
Key Optimization Parameters
-
Enzyme and Substrate Concentrations: The concentrations of both the kinase and its substrate should be optimized. For inhibitor screening, it is often recommended to use a substrate concentration at or near its Michaelis constant (Km) to sensitively detect competitive inhibitors.[16][17]
-
ATP Concentration: Since many kinase inhibitors are ATP-competitive, the ATP concentration is a critical parameter.[3] Using an ATP concentration close to the Km for the kinase is a common starting point.[17]
-
Reaction Time: A time-course experiment should be performed to determine the linear range of the kinase reaction.[18]
-
DMSO Tolerance: The final concentration of dimethyl sulfoxide (DMSO), the solvent typically used for compound stocks, should be kept constant across all wells and at a level that does not inhibit the kinase.[19]
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[20][21] It takes into account both the dynamic range of the assay and the variability of the data.[20]
Z'-Factor Calculation:
| Parameter | Description |
| μp | Mean of the positive control (e.g., no inhibitor) |
| μn | Mean of the negative control (e.g., maximum inhibition) |
| σp | Standard deviation of the positive control |
| σn | Standard deviation of the negative control |
The formula for the Z'-factor is: Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Interpretation of Z'-Factor Values:
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay[20][22][23] |
| 0 to 0.5 | Marginal assay, may need optimization[22][23] |
| < 0 | Poor assay, not suitable for screening[22][23] |
A Z'-factor of ≥ 0.5 is generally considered acceptable for HTS.[20]
Detailed Protocols for IC50 Determination
The following protocols provide a step-by-step guide for determining the IC50 of a quinoline-based kinase inhibitor using a luminescence-based assay.
Preparation of Reagents
-
Kinase Reaction Buffer: Prepare a suitable buffer for the specific kinase being assayed (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[3]
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of the quinoline-based inhibitor in 100% DMSO (e.g., 10 mM).[7]
-
Inhibitor Dilution Series: Perform a serial dilution of the inhibitor stock solution in 100% DMSO to create a range of concentrations (e.g., a 10-point, 3-fold dilution series).[19][24]
-
Enzyme and Substrate/ATP Solutions: Prepare working solutions of the kinase and a mixture of the substrate and ATP in the kinase reaction buffer at the desired concentrations.
Luminescence-Based IC50 Assay Protocol (e.g., ADP-Glo™)
This protocol is adapted for a 384-well plate format.[7][25]
-
Compound Plating: Add a small volume (e.g., 1 µL) of each inhibitor dilution to the wells of a 384-well plate in duplicate.[6] Include "no inhibitor" (positive) controls containing only DMSO and "no enzyme" (negative) controls.[7]
-
Enzyme Addition: Add the kinase solution to all wells except the "no enzyme" controls.[7]
-
Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[7]
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.[2][7]
-
Kinase Reaction Incubation: Incubate the plate for the predetermined optimal reaction time (e.g., 60 minutes) at room temperature.[7]
-
Reaction Termination and Signal Generation:
-
Add a volume of ADP-Glo™ Reagent equal to the reaction volume to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[25]
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[7][26]
-
-
Data Acquisition: Measure the luminescence using a plate reader.[26]
Data Analysis and Interpretation
Proper data analysis is crucial for accurately determining the IC50 value.
Data Normalization
-
Background Subtraction: Subtract the average signal from the "no enzyme" (negative) control wells from all other readings.[2][7]
-
Percent Inhibition Calculation: Normalize the data by setting the "no inhibitor" (positive) control as 0% inhibition (100% activity).[2] Calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))
IC50 Curve Fitting
-
Plotting the Data: Plot the percent inhibition versus the logarithm of the inhibitor concentration.[2][27]
-
Non-linear Regression: Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).[27][28]
-
IC50 Determination: The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[27]
Example Dose-Response Curve:
Caption: A typical sigmoidal dose-response curve for IC50 determination.
Troubleshooting and Best Practices
-
Inhibitor Solubility: Ensure the quinoline compound is fully soluble in the assay buffer at the highest tested concentration to avoid artifacts from compound precipitation.[16]
-
Assay Interference: Always check for potential autofluorescence or other interference from quinoline compounds, especially when using fluorescence-based assays.[10][11] Running compound-only controls is essential.[10]
-
Positive Control: Include a known inhibitor for the target kinase as a positive control to validate the assay performance.[8]
-
Data Quality: High variability between replicates can obscure results. Ensure accurate pipetting and thorough mixing.[3][18]
By following these detailed protocols and adhering to the principles of robust assay design and validation, researchers can confidently and accurately determine the IC50 values of quinoline-based kinase inhibitors, a critical step in the journey of drug discovery and development.
References
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Bio-protocol. (n.d.). Kinase assays IC50 determination. Retrieved from [Link]
-
BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
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BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved from [Link]
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International Centre for Kinase Profiling. (n.d.). Services | IC50 Determination. Retrieved from [Link]
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Boster Bio. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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PanVera Corp. (n.d.). A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. Retrieved from [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
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PunnettSquare Tools. (2025). Z-Factor Calculator - Free Online Tool | Assay Quality Control. Retrieved from [Link]
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BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(4), 858–876. Retrieved from [Link]
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PubMed. (2012, July 15). [Kinase-Glo luminescent kinase assay for in vitro determination of PKA activity]. Retrieved from [Link]
-
NCBI Bookshelf. (2012, May 1). Basics of Enzymatic Assays for HTS. Retrieved from [Link]
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Ilia, R., & Taha, H. (2022). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Medicinal Chemistry Research, 31(7), 1089-1105. Retrieved from [Link]
-
McFarlane, S. E., et al. (2019). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. Biochemistry and Molecular Biology Education, 47(6), 669-676. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
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BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]
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Pang, K. S., et al. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 18(2), 467–480. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]
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Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
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MDPI. (2023, March 15). Quinoline-Malononitrile-Based Aggregation-Induced Emission Probe for Monoamine Oxidase Detection in Living Cells. Retrieved from [Link]
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bioRxiv. (2020, March 3). Identification and Optimization of cell active 4-anilino-quin(az)oline Inhibitors for Protein Kinase Novel 3 (PKN3). Retrieved from [Link]
-
Wikipedia. (n.d.). Michaelis–Menten kinetics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, July 22). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. Retrieved from [Link]
-
TeachMePhysiology. (2024, April 8). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. Retrieved from [Link]
-
IntechOpen. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved from [Link]
-
ResearchGate. (n.d.). Michaelis–Menten kinetics applied to HTS. (A) Determination of the Km.... Retrieved from [Link]
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bioRxiv. (2020, March 3). Identification and Optimization of cell active 4-anilino-quin(az)oline Inhibitors for Protein Kinase Novel 3 (PKN3). Retrieved from [Link]
-
Towards Data Science. (2021, January 6). Drug dose-response data analysis. Retrieved from [Link]
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In vivo administration routes for quinoline-thiazole compounds
Executive Summary
Quinoline-thiazole hybrids represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. However, their therapeutic potential is frequently bottlenecked by poor aqueous solubility and high lipophilicity (LogP > 3.5). This guide provides validated protocols for formulating and administering these compounds in vivo, moving beyond simple "DMSO dissolution" to physiologically relevant delivery systems that ensure data reproducibility and animal welfare.
Physicochemical Challenges & Formulation Strategy
The primary failure mode in preclinical testing of quinoline-thiazoles is precipitation at the injection site or poor oral absorption due to inadequate wetting.
The Solubility-Toxicity Trade-off: Researchers often rely on 100% DMSO for in vitro assays. Do not use >10% DMSO for in vivo studies without rigorous justification. High DMSO concentrations cause hemolysis (IV), peritonitis (IP), and neurotoxicity (motor impairment), confounding behavioral and survival data.
Table 1: Recommended Vehicle Systems for Quinoline-Thiazoles
| Route | Formulation Type | Vehicle Composition (v/v or w/v) | Stability | Toxicity Risk |
| Oral (PO) | Suspension (Preferred) | 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water | High (Prepare fresh daily) | Low |
| Oral (PO) | Solution | 10% DMSO + 40% PEG400 + 50% Water | Moderate (Check precipitation) | Moderate (Osmotic diarrhea) |
| IP | Complexation (Preferred) | 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Saline | High (Clear solution) | Very Low |
| IP | Co-solvent | 5% DMSO + 40% PEG400 + 55% Saline | Low (Risk of precipitation) | Moderate (Pain on injection) |
| IV | Complexation | 10-20% HP-β-CD in Saline (pH 7.4) | High | Low (Renal safe <1000mg/kg) |
| IV | Emulsion | Lipid Emulsion (e.g., Intralipid 20%) | High | Low |
Visualizing the Formulation Logic
The following decision tree guides the selection of the optimal vehicle based on the compound's properties and the intended route.
Figure 1: Decision matrix for selecting the appropriate vehicle based on route and solubility.
Detailed Experimental Protocols
Protocol A: Oral Gavage (PO) – The Methylcellulose Suspension
Best for: Chronic dosing, toxicity studies, and efficacy models where oral bioavailability is being tested.
Materials:
-
Quinoline-thiazole compound (micronized powder preferred)
-
Methylcellulose (MC) (viscosity 400 cP)[1]
-
Tween 80 (Polysorbate 80)
-
Mortar and pestle
Procedure:
-
Vehicle Prep: Heat 1/3 of the required water volume to 80°C. Add MC powder (0.5% w/v) and stir vigorously to disperse. Add the remaining cold water and Tween 80 (0.1% v/v). Stir on ice until clear (hydration step).
-
Wetting: Weigh the compound into a mortar. Add 2-3 drops of Tween 80 directly to the powder and triturate (grind) to form a thick, uniform paste. Critical Step: This prevents clumping.[3]
-
Suspension: Geometrically dilute the paste by slowly adding the MC vehicle while grinding. Transfer to a vial and vortex.
-
Dosing: Administer 10 mL/kg (e.g., 200 µL for a 20g mouse) using a ball-tipped gavage needle (20G for mice).
-
Expert Tip: Keep the suspension stirring on a magnetic plate between animals to ensure dose uniformity.
-
Protocol B: Intraperitoneal (IP) – The Cyclodextrin Complex
Best for: Early efficacy screening, maximizing exposure without DMSO toxicity.
Materials:
Procedure:
-
Vehicle Prep: Dissolve HP-β-CD in saline to create a 20% (w/v) stock solution.
-
Solubilization: Add the compound to the vehicle. Sonicate at 37°C for 30-60 minutes.
-
Note: If the solution remains cloudy, adjust pH carefully (quinoline nitrogen can be protonated at pH < 5 to improve solubility, but keep > pH 4.5 for IP safety).
-
-
Sterilization: Filter the clear solution through a 0.22 µm filter.
-
Dosing: Administer 5-10 mL/kg into the lower right quadrant of the abdomen.
Protocol C: Intravenous (IV) – Tail Vein Bolus
Best for: Pharmacokinetic (PK) profiling.
Procedure:
-
Formulation: Use the HP-β-CD formulation (Protocol B). Absolute requirement: Solution must be particle-free.
-
Preparation: Warm the mouse (heat lamp or heating pad) for 2-3 minutes to dilate tail veins.
-
Restraint: Secure mouse in a restrainer.
-
Injection: Swab tail with 70% ethanol. Insert 29G needle (bevel up) into the lateral tail vein.
-
Verification: A flash of blood confirms entry. Injection should offer zero resistance .[3] If a bleb forms, you are subcutaneous—stop immediately.
-
-
Volume: Max 5 mL/kg (100 µL for 20g mouse).
Safety & Pharmacokinetic Monitoring
Quinoline derivatives carry specific toxicity risks that must be monitored:
-
QT Prolongation: Quinolines can block hERG channels. Monitor for sudden death or lethargy immediately post-dose IV.
-
Phototoxicity: Some thiazoles are photosensitizers. Keep animals out of direct bright light post-dosing.
-
Neurotoxicity: If using DMSO/PEG vehicles, perform a "blank" vehicle control group to distinguish vehicle effects from drug effects (ataxia, sedation).
PK Sampling Workflow: For a standard PK study of a quinoline-thiazole hybrid:
-
Timepoints: Pre-dose, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.
-
Sample: 20-30 µL blood via tail nip or saphenous vein.
-
Processing: Centrifuge for plasma; precipitate proteins with Acetonitrile (containing Internal Standard).
Workflow Diagram
Figure 2: Step-by-step workflow from compound synthesis to in vivo analysis.
References
-
Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review.[5] Food and Chemical Toxicology. Link
- Grounding: Establishes safety limits for HP-β-CD in parenteral formul
-
Gad, S. C., et al. (2016). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. Link
- Grounding: Authoritative source for vehicle tolerability volumes (10mL/kg PO, 5mL/kg IV).
-
Castro, A., et al. (1996). Synthesis and antimalarial activity of new quinoline-thiazole derivatives. Bioorganic & Medicinal Chemistry.
-
Grounding: Context for quinoline-thiazole scaffold biological activity.[6]
-
-
Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science. Link
-
Grounding: Standard operating procedures for gavage and injection techniques.[2]
-
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Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. The FASEB Journal. Link
- Grounding: Critical reference for limiting DMSO concentration to prevent artifactual neurotoxicity.
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- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Crystallization Strategies for Quinoline-Inhibitor Protein Complexes
Abstract
Quinoline scaffolds (e.g., Bosutinib, Chloroquine derivatives) are privileged structures in medicinal chemistry, particularly for kinase inhibition (Type I/II binders) and DNA intercalation. However, their inherent hydrophobicity and tendency for
The Physicochemical Challenge
Quinolines are heterocyclic aromatic compounds. In the context of protein crystallography, they present two specific hurdles:
-
Aqueous Insolubility: Most quinoline inhibitors are highly lipophilic (
), requiring organic co-solvents (DMSO, Ethanol) that can destabilize protein samples. -
Non-Specific Aggregation: The planar nature of the quinoline ring promotes self-association via
stacking, potentially leading to false-positive aggregates or "stacked" ligand artifacts in electron density maps.
Pre-Crystallization Analytics: The "Go/No-Go" Phase
Before attempting crystallization, you must validate that the ligand binds the protein in solution and does not induce immediate precipitation.
Protocol: Thermal Shift Assay (TSA/DSF)
Objective: Determine the
Reagents:
-
Protein: 0.2 – 0.5 mg/mL in storage buffer.
-
Ligand: 10 mM stock in 100% DMSO.
-
Dye: SYPRO Orange (5000x stock).
Procedure:
-
Dilute Protein: Prepare protein in assay buffer (typically 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare Ligand: Add ligand to protein solution.[3][4]
-
Standard: 20 µM protein + 200 µM ligand (1:10 ratio).
-
Control: Protein + equivalent volume of DMSO (max 2% v/v).
-
-
Add Dye: Add SYPRO Orange to a final concentration of 5x.
-
Run: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.
Interpretation:
- C: Strong indication of binding. Proceed to co-crystallization.[4][5][6][7]
-
High Initial Fluorescence: Indicates protein unfolding or ligand-induced aggregation (common with hydrophobic quinolines). Action: Add 0.05%
-octyl glucoside or reduce ligand concentration.
Visualization: TSA Decision Workflow
Figure 1: Workflow for validating quinoline-protein binding prior to crystallization trials.
Strategic Methodologies
Method A: Co-crystallization (The Gold Standard)
Co-crystallization is preferred for quinolines to ensure the protein conformation adapts to the rigid aromatic scaffold (e.g., "DFG-out" conformation in kinases).
Protocol:
-
Concentration: Concentrate protein to 1.2x the desired crystallization concentration (e.g., 12 mg/mL).
-
Ligand Addition:
-
Prepare a 100 mM ligand stock in 100% DMSO.
-
Add ligand to the protein slowly while vortexing gently.
-
Target Ratio: 1:3 to 1:5 (Protein:Ligand).[3]
-
DMSO Limit: Ensure final DMSO concentration is < 5%.
-
-
Incubation: Incubate on ice (4°C) for 1 hour. Note: For extremely hydrophobic quinolines, incubate at Room Temperature (20°C) for 30 mins to prevent ligand precipitation, then move to ice.
-
Clarification (CRITICAL): Centrifuge at 14,000 x g for 10 minutes at 4°C. Quinolines often form micro-precipitates that act as unwanted nucleation sites. Only use the supernatant.
-
Setup: Set up vapor diffusion drops (hanging or sitting) immediately.
Method B: The "Dry Coating" Method (For Insoluble Ligands)
If the quinoline precipitates immediately upon addition to the aqueous protein buffer, use the "Dry Coating" technique (also known as matrix microseeding).
Protocol:
-
Coat Plate: Pipette the required amount of ligand (dissolved in acetone or ethanol) directly into the crystallization well (sitting drop post) or onto the cover slip.
-
Evaporate: Allow the solvent to evaporate completely, leaving a thin film of solid ligand.
-
Rehydration: Pipette the protein solution + reservoir solution onto the dried ligand patch.
-
Mechanism: The ligand will slowly solubilize and diffuse into the protein drop as crystallization occurs, maintaining a saturation equilibrium without shocking the protein with high DMSO.
Method C: Step-Wise Soaking
For robust apo-crystals (e.g., if you already have crystals of the target), soaking is faster but risks cracking crystals due to solvent stress.
Protocol:
-
Harvest: Transfer apo-crystals to a stabilizing solution (Mother Liquor).
-
Step 1 (Low conc): Transfer crystal to Mother Liquor + 0.5 mM Ligand (1% DMSO). Incubate 1 hour.
-
Step 2 (High conc): Transfer to Mother Liquor + 2-5 mM Ligand (5% DMSO). Incubate 2-24 hours.
-
Why? Gradual introduction of DMSO prevents osmotic shock and crystal cracking.
-
Data Presentation: Method Comparison
| Feature | Co-crystallization | Soaking | Dry Coating |
| Best For | High-affinity binders; Conformational changes | Fragment screening; Robust crystals | Extremely hydrophobic ligands |
| Ligand Efficiency | High (1:3 ratio) | Low (requires excess) | Medium |
| DMSO Risk | Low (diluted before setup) | High (direct exposure) | Zero (solvent evaporated) |
| Success Rate | High (yields stable complexes) | Variable (occupancy issues) | High (for solubility issues) |
Critical Decision Matrix
Figure 2: Strategic selection of crystallization method based on ligand solubility and crystal availability.
Troubleshooting & Optimization
Improving Ligand Occupancy
If electron density for the quinoline is weak:
-
Increase Concentration: For soaking, push ligand concentration to the limit of solubility.
-
Decrease Protein Concentration: In co-crystallization, lowering protein conc (e.g., from 15 to 8 mg/mL) while maintaining ligand conc increases the molar excess of the ligand.
-
Co-Solvents: Add 1-3% Isopropanol or MPD to the reservoir to improve ligand solubility in the drop.
Handling "Stacked" Artifacts
Quinolines may stack in the solvent channels of the crystal.
-
Validation: Check if the ligand density is near the active site or at a crystal contact.
-
Correction: If stacking occurs, reduce ligand concentration and use Seeding (Microseed Matrix Screening) to grow crystals faster, trapping the specific complex before non-specific aggregates form.
Case Study Reference: Bosutinib
Bosutinib (a 4-anilinoquinoline-3-carbonitrile) was successfully co-crystallized with the Src kinase domain (PDB: 3G5D).[8]
-
Key Insight: The researchers utilized a co-crystallization approach where the inhibitor was present during the entire nucleation phase, allowing the kinase N-lobe to adopt the necessary conformation to accommodate the bulky quinoline scaffold.
References
-
Hassell, A. M., et al. (2007). Crystallization of protein–ligand complexes.[3] Acta Crystallographica Section D: Biological Crystallography, 63(1), 72–79. Link
-
Getlik, M., et al. (2009). Hybrid Compound Design to Overcome the Gatekeeper T338M Mutation in cSrc. Journal of Medicinal Chemistry, 52(13), 3915–3926. (Describes PDB 3G5D/Bosutinib methods). Link
-
Hampton Research. Crystallization of Protein-Ligand Complexes. Application Note. Link
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2, 2212–2221. Link
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. criver.com [criver.com]
- 3. Crystallization of Protein-Ligand Complexes | Hampton Research [hamptonresearch.com]
- 4. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction yield for 8-hydroxyquinoline alkylation with thiazoles
Technical Support Center: Optimizing 8-Hydroxyquinoline Alkylation with Thiazoles
Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #HQ-TZ-0042 Subject: Yield Optimization & Troubleshooting for O-Alkylation Protocols
Executive Summary
The synthesis of 8-((thiazol-yl)methoxy)quinoline derivatives is a critical scaffold generation step in medicinal chemistry, particularly for antifungal and neuroprotective agents. The core challenge lies in the ambident nucleophilicity of 8-hydroxyquinoline (8-HQ). The nitrogen atom (pKa ~5) and the oxygen atom (pKa ~10) compete for the electrophile.
To maximize yield, your protocol must suppress N-alkylation (formation of the quinolinium salt) and favor O-alkylation (Williamson ether synthesis), while preventing the degradation of the labile chloromethyl thiazole electrophile.
Phase 1: Reaction Design & Causality
Q1: Which base/solvent system should I use to favor O-alkylation?
Recommendation: Anhydrous Potassium Carbonate (
-
The Logic:
-
Hard vs. Soft Nucleophiles: According to HSAB theory, the phenoxide oxygen is a "harder" nucleophile than the quinoline nitrogen.
provides a controlled deprotonation that generates the phenoxide anion without creating an overly aggressive environment that degrades the thiazole. -
The "Template" Effect: In DMF, potassium ions (
) can chelate between the quinoline nitrogen and the phenoxide oxygen. This coordination blocks the nitrogen lone pair, sterically and electronically hindering N-alkylation, thereby directing the electrophile to the oxygen. -
Avoid NaH: While Sodium Hydride (NaH) ensures complete deprotonation, it is often "too" reactive.[1] It can cause rapid hydrolysis of the chloromethyl thiazole if any trace moisture is present, and the lack of chelation control can sometimes increase N-alkylation rates due to the naked anion effect.
-
Q2: My chloromethyl thiazole reagent is a hydrochloride salt. Should I free-base it first?
Recommendation: NO. Neutralize it in situ.
-
The Logic: Chloromethyl thiazoles (e.g., 4-(chloromethyl)-2-methylthiazole) are notoriously unstable as free bases. They tend to self-polymerize or hydrolyze rapidly upon exposure to air/moisture.
-
Protocol: Add the hydrochloride salt directly to the reaction mixture containing excess
. The base will neutralize the HCl and release the reactive electrophile slowly into the solution, where it is immediately consumed by the 8-HQ phenoxide. This "slow release" mechanism protects your reagent.[1]
Q3: Do I need a catalyst?
Recommendation: Yes, add Potassium Iodide (KI) or TBAI (0.1 eq).[1]
-
The Logic: This utilizes the Finkelstein reaction principle. The chloride on the thiazole is a decent leaving group, but iodide is better. KI converts the alkyl chloride in situ to a highly reactive alkyl iodide. This increases the rate of the desired
reaction, allowing you to run the reaction at lower temperatures (60-80°C instead of 100°C+), which reduces tar formation.
Phase 2: Optimized Experimental Protocol
Objective: Synthesis of 8-((2-methylthiazol-4-yl)methoxy)quinoline.
| Parameter | Specification | Notes |
| Stoichiometry | 1.0 eq 8-HQ : 1.2 eq Thiazole-Cl : 2.5 eq Base | Excess base handles the HCl salt. |
| Solvent | DMF (Anhydrous) | Concentration: 0.2 M - 0.5 M. |
| Temperature | 80°C | Do not exceed 100°C to avoid decomposition. |
| Time | 4 - 6 Hours | Monitor by TLC; prolonged heating promotes N-alkylation. |
| Atmosphere | Nitrogen/Argon | Essential to prevent hydrolysis.[1] |
Step-by-Step Workflow:
-
Activation: In a dry round-bottom flask, dissolve 8-hydroxyquinoline (1.0 eq) in anhydrous DMF . Add
(2.5 eq) and KI (0.1 eq) . -
Stirring: Stir at Room Temperature (RT) for 30 minutes. Visual Cue: The solution will turn yellow/orange as the phenoxide forms.
-
Addition: Add 4-(chloromethyl)-2-methylthiazole hydrochloride (1.2 eq) in one portion.
-
Reaction: Heat to 80°C . Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Workup (Critical):
Phase 3: Pathway Visualization
The following diagram illustrates the competing pathways and the role of the "Chelation Control" mechanism in optimizing yield.
Caption: Mechanistic pathway showing Potassium (
Phase 4: Troubleshooting (FAQ)
Q: I am getting a low yield (<40%) and a lot of starting material remains. Why? A: This is likely Hydrolysis .[1] The chloromethyl thiazole is reacting with water instead of your phenol.
-
Fix: Ensure DMF is "Dry/Anhydrous" grade.[1]
-
Fix: Increase the electrophile equivalents to 1.5 eq.
-
Fix: Add 3Å Molecular Sieves to the reaction flask.
Q: I see a dark tar forming in the flask. A: This indicates Thermal Decomposition . Thiazoles are heat-sensitive.
-
Fix: Lower temperature to 60°C and extend reaction time.
-
Fix: Ensure you are using an inert atmosphere (
).[1] Oxygen accelerates polymerization at high temps.[1]
Q: How do I separate the N-alkylated byproduct without a column? A: Leverage Solubility .
-
The O-alkylated ether is soluble in organic solvents (DCM, EtOAc) but insoluble in water.
-
The N-alkylated quinolinium salt is water-soluble.
-
Protocol: Perform an aqueous workup.[1][2][5] The impurity stays in the water; your product goes into the organic layer. If a solid precipitates upon adding water, filter it—that is usually pure O-alkylated product.[1]
Q: Can I use Acetone instead of DMF? A: Yes, but the reaction will be slower (lower boiling point, 56°C).[1]
-
Adjustment: You must use Cesium Carbonate (
) instead of if using acetone.[1] Cesium is more soluble in organic solvents and acts as a stronger base to compensate for the lower temperature.
References
-
Williamson Ether Synthesis Mechanism : Chemistry Steps. "Williamson Ether Synthesis."[1][6] Available at: [Link]
-
8-Hydroxyquinoline Reactivity : National Institutes of Health (PMC). "Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents." Available at: [Link]
-
Ambident Nucleophile Selectivity : ResearchGate. "Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols." Available at: [Link]
-
Thiazole Synthesis Applications : MDPI. "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Available at: [Link][1]
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. 8-Hydroxyquinoline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Enhancing membrane permeability of thiazole-quinoline hybrids
Welcome to the Technical Support & Troubleshooting Center for the structural optimization and in vitro evaluation of thiazole-quinoline hybrids.
Thiazole-quinoline scaffolds are privileged structures in medicinal chemistry, frequently utilized in the design of potent EGFR inhibitors, antifungal agents, and anticoagulants[1][2]. However, combining these two rigid, planar heterocycles often results in high molecular weight and excessive π-π stacking, which can severely compromise aqueous solubility and membrane permeability.
This guide provides actionable, causality-driven troubleshooting strategies to help you navigate the "permeability paradox" of these complex hybrids.
Before altering your synthetic route, it is critical to diagnose whether your compound is failing due to poor passive diffusion (thermodynamic inability to cross the lipid bilayer) or active efflux (biological expulsion by transporter proteins).
Workflow for diagnosing and resolving permeability bottlenecks in thiazole-quinoline drug design.
Experimental Troubleshooting & FAQs
Q1: My thiazole-quinoline hybrid shows sub-nanomolar target inhibition in biochemical assays but fails entirely in cellular assays. What is the mechanistic cause?
Causality & Solution: High in vitro enzyme affinity coupled with zero cellular efficacy is the classic hallmark of a permeability barrier. The rigid, planar structure of the quinoline core combined with the thiazole ring often leads to high topological polar surface area (TPSA) or excessive hydrogen bond donors (HBDs). If the molecule cannot desolvate, it cannot enter the hydrophobic core of the cell membrane.
Action: Run a PAMPA assay. If the log
Q2: In my Caco-2 bidirectional assay, the efflux ratio (B-A / A-B) is > 3.0. How do I structurally modify the hybrid to bypass this? Causality & Solution: An efflux ratio > 2.0 indicates that your compound is being actively pumped out of the cell by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp)[3]. Thiazole-quinolines with extended conjugated systems and multiple H-bond acceptors are prime P-gp substrates. Action: To evade P-gp recognition, you must disrupt the pharmacophore model that the transporter recognizes. Reduce the number of H-bond acceptors, or introduce steric hindrance (e.g., N-methylation of the hydrazone bridge connecting the two rings) to alter the 3D conformation and mask polar groups.
Q3: The compounds precipitate during the Caco-2 assay transport buffer incubation. How can I resolve this artifact? Causality & Solution: Thiazole-quinolines are notoriously hydrophobic. When diluted from a DMSO stock into an aqueous HBSS buffer, the sudden change in dielectric constant causes them to crash out, leading to artificially low permeability readings. Action: Do not exceed a final DMSO concentration of 1%. More importantly, add 1-2% Bovine Serum Albumin (BSA) to the receiver compartment. BSA acts as a thermodynamic "sink," binding the free drug and pulling the equilibrium forward, which mimics in vivo protein binding and prevents precipitation.
Quantitative Permeability Analytics
To benchmark your modifications, refer to the table below. In standard Caco-2 models, an apparent permeability (
| Structural Modification (Thiazole-Quinoline Core) | Primary Target | Caco-2 | Efflux Ratio | PAMPA log | Permeability Classification |
| Unsubstituted Hydrazone Linker | Antimicrobial | 1.2 ± 0.3 | 3.5 | -6.2 | Low (Efflux Substrate) |
| 4-phenyl substitution on thiazole | EGFR / LasR | 4.5 ± 0.5 | 2.1 | -5.4 | Moderate |
| 4-(4-chlorophenyl) substitution | Anticancer | 8.8 ± 0.4 | 1.2 | -4.8 | High[1][3] |
| N-methylation of hydrazone bridge | Dual Inhibitor | 12.0 ± 0.6 | 0.9 | -4.2 | High |
Self-Validating Standard Operating Procedures (SOPs)
To ensure trustworthiness, every permeability assay must act as a self-validating system. Follow these causality-driven protocols.
Protocol A: Caco-2 Bidirectional Transport Assay with Monolayer Integrity Validation
Rationale: Caco-2 cells differentiate to form tight junctions mimicking the human intestinal lining[4]. Without integrity validation, you cannot distinguish between true transcellular permeability and leakage through dead cells.
-
Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of
cells/cm². Culture for 21 days to allow full differentiation and tight junction formation. -
Integrity Check (Pre-assay): Measure Transepithelial Electrical Resistance (TEER). Only use inserts with TEER > 400 Ω·cm².
-
Dosing Solution Preparation: Dilute the thiazole-quinoline hybrid from a 10 mM DMSO stock into HBSS buffer (pH 7.4) to a final concentration of 10 µM. Ensure final DMSO is ≤ 1%.
-
Self-Validation Control (Critical Step): Add Lucifer Yellow (LY) (100 µM) to the apical dosing solution. LY is a paracellular marker that cannot cross intact cell membranes.
-
Incubation: Add the dosing solution to the Apical chamber (for A→B) or Basolateral chamber (for B→A). Add blank HBSS containing 1% BSA to the receiver chamber. Incubate at 37°C for 120 minutes.
-
Sampling & Analysis: Extract 50 µL from the receiver chamber at 30, 60, 90, and 120 minutes. Quantify the drug via LC-MS/MS.
-
Post-Assay Validation: Measure the fluorescence of LY in the basolateral chamber. Causality Check: If LY permeability exceeds
cm/s, the tight junctions were compromised by the drug's toxicity. Discard the data for that well.
Caco-2 transcellular transport vs. active efflux mechanisms and integrity validation.
Protocol B: Optimized PAMPA for Highly Planar Heterocycles
Rationale: PAMPA isolates passive diffusion from active transport. For planar thiazole-quinolines, non-specific binding to the plastic plate can skew results.
-
Membrane Preparation: Coat the PVDF membrane of the donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane.
-
Buffer Optimization: Prepare a donor solution of the hybrid (50 µM) in PBS (pH 7.4) containing 5% 1-propanol. Causality Note: The 1-propanol acts as a co-solvent to disrupt π-π stacking and prevent the planar quinoline rings from aggregating in solution.
-
Assembly: Add 150 µL of donor solution to the donor plate. Add 300 µL of PBS (with 5% 1-propanol) to the acceptor plate. Combine the plates.
-
Incubation: Incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.
-
Quantification: Separate the plates and measure the UV-Vis absorbance or LC-MS/MS peak area in both compartments to calculate the effective permeability (
).
References
-
Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. National Institutes of Health (PMC). Available at:[1]
-
Design, Synthesis, and In Vitro and In Silico Study of New Hybrid 1-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones as Factor Xa and Factor XIa Inhibitors. MDPI. Available at:[3]
-
Synthesis and Biological Evaluation of New Quinoline-Based Thiazolyl Hydrazone Derivatives as Potent Antifungal and Anticancer Agents. Bentham Science Publisher. Available at:[2]
-
Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. National Institutes of Health (PMC). Available at:[4]
Sources
- 1. Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for 8-Alkoxyquinoline Intermediates
Welcome to the technical support center dedicated to the purification of 8-alkoxyquinoline intermediates. These scaffolds are pivotal in medicinal chemistry, forming the core of numerous therapeutic candidates.[1][2] However, their journey from crude reaction mixture to highly pure active pharmaceutical ingredient (API) intermediate is often fraught with challenges. The inherent basicity of the quinoline nitrogen, coupled with varying polarities dictated by the alkoxy chain, demands a nuanced and well-understood purification strategy.[3][4]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines troubleshooting for immediate issues with answers to frequently asked questions to build a foundational understanding of the principles at play.
Troubleshooting Guide
This section addresses specific, acute problems you may be facing during your purification workflow.
Question 1: My 8-alkoxyquinoline derivative is decomposing or showing significant tailing on my silica gel column. What is happening and how can I fix it?
Answer:
This is a classic issue arising from the interaction between the basic nitrogen atom of your quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This strong interaction can lead to irreversible adsorption, tailing peaks, and even acid-catalyzed decomposition of sensitive molecules.
Causality: Silica gel is acidic in nature. The lone pair of electrons on the quinoline nitrogen acts as a Lewis base, leading to a strong, often non-ideal, interaction with the stationary phase. This results in poor peak shape and potential degradation.[3]
Solutions:
-
Base Deactivation of Silica Gel: The most effective solution is to neutralize the acidic sites on the silica. This is typically done by adding a small amount of a volatile base to your mobile phase.[4]
-
Recommended Modifier: Triethylamine (NEt₃) is the most common choice.
-
Concentration: Add 0.5-1% triethylamine to your eluent system.
-
Critical Step: It is crucial to pre-treat the silica gel by preparing the column slurry in the base-modified eluent to ensure thorough deactivation before loading your compound.[4]
-
-
Switch to an Alternative Stationary Phase: If base deactivation is insufficient or incompatible with your molecule, consider a different adsorbent.
-
Alumina (Al₂O₃): Alumina is available in neutral, basic, and acidic grades. Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds like quinolines.[3][5]
-
Reversed-Phase Chromatography: For more polar 8-alkoxyquinoline derivatives, reversed-phase (C18) chromatography may provide a better separation mechanism, avoiding the acid-base interaction entirely.
-
Experimental Protocol: Column Deactivation
-
Prepare Eluent: Prepare your chosen mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and add 1% v/v triethylamine.
-
Prepare Slurry: In a beaker, add the required amount of silica gel. Add the triethylamine-containing eluent and stir to create a homogenous slurry.
-
Pack Column: Pour the slurry into your chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[6]
-
Equilibrate: Run 2-3 column volumes of the base-modified eluent through the packed column to ensure it is fully equilibrated before loading your sample.
Question 2: My purified 8-alkoxyquinoline is a persistent oil and refuses to crystallize. How can I obtain a solid product?
Answer:
Failure to crystallize is common, especially with shorter alkoxy chains or residual solvent/impurities.[7] The goal is to change the conditions to favor the formation of an ordered crystal lattice.
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites.[3]
-
Seed Crystals: If you have a small amount of solid material from a previous batch, add a single tiny crystal to the oil.
-
Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent (e.g., dichloromethane) and allow the solvent to evaporate slowly in a loosely covered vial.
-
-
Solvent Screening: A systematic approach to finding a suitable solvent system is often necessary.[7]
-
For Non-polar Oils: Dissolve the oil in a small amount of a moderately polar solvent (e.g., ethyl acetate, dichloromethane). Slowly add a non-polar solvent (e.g., hexane, pentane) dropwise until the solution becomes faintly turbid. Allow it to stand undisturbed, preferably at a reduced temperature.[7]
-
For Polar Oils: A similar approach can be used with a polar solvent system, such as dissolving the oil in acetone or ethanol and slowly adding water.[7]
-
-
Salt Formation: This is a highly effective chemical method to induce solidification and simultaneously achieve significant purification. Quinolines readily form crystalline salts with various acids.[7][8]
-
Hydrochloride (HCl) Salts: Dissolve the oil in a solvent like isopropanol or diethyl ether. Add a solution of HCl (e.g., 2M in diethyl ether) dropwise until precipitation is complete. The resulting solid can be collected by filtration. The free base can be regenerated later by dissolving the salt in water and adding a base like sodium bicarbonate.[4][7]
-
Troubleshooting Workflow: Oily Product
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. saapjournals.org [saapjournals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
Technical Support Center: Navigating Reproducibility in SIRT2 Inhibition Assays
Welcome to the technical support center for SIRT2 inhibition assays. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of SIRT2 assays and enhance the reproducibility of your results. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the scientific reasoning behind them, ensuring your experimental design is robust and your data is reliable.
Frequently Asked Questions (FAQs)
Here we address common questions that arise when working with SIRT2 inhibition assays.
Q1: My results are inconsistent between experiments. What are the most common sources of variability in SIRT2 assays?
A1: Reproducibility issues in SIRT2 assays often stem from a few key areas:
-
Enzyme Activity and Stability: Recombinant SIRT2 can be sensitive to storage conditions and repeated freeze-thaw cycles.[1] Inconsistent enzyme activity between aliquots or experiments is a primary source of variability. Always aliquot your enzyme upon receipt and store it at -80°C. Thaw on ice immediately before use and avoid leaving it at room temperature.[2][3]
-
Reagent Preparation and Handling: Inaccurate pipetting, improper dilution of substrates or compounds, and variability in buffer pH can all introduce significant error. Ensure all reagents are fully thawed and mixed before use.[4]
-
Solvent Effects: Test compounds are often dissolved in DMSO. High concentrations of DMSO can inhibit SIRT2 activity.[5][6][7] It is crucial to maintain a consistent final DMSO concentration across all wells, including controls, and to determine the DMSO tolerance of your specific assay.[8]
-
Incubation Times and Temperatures: Both the enzyme-substrate reaction and the development step are temperature-sensitive.[7][9] Ensure consistent incubation times and maintain a stable temperature, for example, by using a plate warmer.[5]
Q2: I'm seeing a high rate of false positives in my inhibitor screen. What could be the cause?
A2: False positives are a common challenge, particularly in high-throughput screens (HTS).[10][11] The primary causes include:
-
Compound Autofluorescence: If your test compound fluoresces at the same excitation/emission wavelengths as your assay's detection fluorophore (e.g., AMC), it will appear as an increase in signal, falsely suggesting inhibition of deacetylation.[12] Always pre-screen compounds for autofluorescence in the assay buffer.
-
Inhibition of the Developer Enzyme: Most commercial fluorometric SIRT2 assays are two-step assays that use a protease (like trypsin) in the development step to cleave the deacetylated peptide and release the fluorophore.[1][13][14] If your compound inhibits this developer enzyme, it will prevent signal generation, mimicking SIRT2 inhibition.[13]
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically sequester the enzyme or substrate, leading to an apparent inhibition. Including a non-ionic detergent like Tween-20 or Triton X-100 (typically 0.01%) in the assay buffer can help mitigate this.[6][15]
Q3: How do I choose the right substrate for my SIRT2 assay? Does it matter if I use an acetylated vs. a fatty-acylated substrate?
A3: The choice of substrate is critical and can significantly impact your results, as SIRT2 has both deacetylase and defatty-acylase activity.[16][17]
-
Substrate Specificity: While SIRT2 deacetylates substrates like acetyl-lysine, it shows robust activity on longer-chain fatty-acylated lysines, such as myristoyl-lysine.[17]
-
Inhibitor Potency: The potency of some inhibitors can be substrate-dependent.[6][15] An inhibitor might show strong activity against the deacetylation of a short-chain substrate but be less effective against the demyristoylation of a long-chain substrate.[18] Therefore, the choice of substrate should align with the biological question you are asking. For general screening, a standard acetylated peptide is common. If you are investigating SIRT2's role in processes involving defatty-acylation, a myristoylated or other fatty-acylated substrate is more physiologically relevant.[6]
Q4: What are the essential controls I must include in my SIRT2 inhibition assay plate?
A4: A robust set of controls is non-negotiable for data validation. Every plate should include:
-
No-Enzyme Control: This control contains all assay components except for the SIRT2 enzyme. It establishes the baseline background signal.
-
Vehicle Control (100% Activity): This contains all assay components, including the enzyme and the same concentration of solvent (e.g., DMSO) as your test compounds. This represents the maximum enzyme activity.[7]
-
No-NAD+ Control: Since SIRT2 is an NAD+-dependent deacetylase, a reaction without NAD+ should show no activity. This confirms that the observed activity is NAD+-dependent.[19]
-
Positive Inhibition Control: Use a known SIRT2 inhibitor (e.g., Nicotinamide, AGK2, or SirReal2) to confirm that the assay can detect inhibition.[2][3][5][15][20] This validates the assay's dynamic range and sensitivity to inhibition.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems encountered during SIRT2 inhibition assays.
Problem 1: High variability in fluorescence readings between replicate wells.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inaccurate Pipetting | Review your pipetting technique. Are you using calibrated pipettes? Are you ensuring no air bubbles are introduced? | Use calibrated pipettes with appropriate volume ranges. For small volumes, use low-retention tips. When adding reagents, pipette below the liquid surface to avoid splashing. |
| Incomplete Reagent Mixing | Observe solutions after thawing. Are they homogenous? | Vortex all reagents gently after thawing and before making dilutions. Ensure the final reaction mixture in the well is mixed thoroughly, for example, by gently shaking the plate for 30 seconds.[4] |
| Edge Effects on the Plate | Do the variable wells tend to be on the outer edges of the 96- or 384-well plate? | Evaporation is more pronounced in the outer wells. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with assay buffer or water to create a humidity barrier. |
| Temperature Gradients | Is the plate being incubated on a surface with uneven heating? | Use a validated plate incubator or water bath to ensure uniform temperature across the entire plate during the reaction.[7] |
Problem 2: Low signal-to-background ratio or low Z'-factor.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Sub-optimal Enzyme Concentration | Run an enzyme titration experiment. | Determine the optimal SIRT2 concentration that gives a robust signal within the linear range of the assay. This is typically done by testing a serial dilution of the enzyme while keeping substrate and NAD+ concentrations fixed. |
| Sub-optimal Substrate or NAD+ Concentration | Are you using substrate and NAD+ concentrations at or near their Km values? | For inhibitor screening, using substrate concentrations at or below the Km is often recommended to increase sensitivity to competitive inhibitors.[5] However, this can lower the overall signal. You may need to optimize these concentrations to balance signal intensity and inhibitor sensitivity. The Km of SIRT2 for some peptide substrates can be in the range of 100-200 µM, and for NAD+, around 500 µM.[5] |
| Degraded Enzyme or Reagents | Check the storage conditions and age of your enzyme, NAD+, and peptide substrate. | Use fresh aliquots of enzyme and reagents. NAD+ solutions in particular can be unstable if not stored properly at -80°C.[2] Repeated freeze-thaw cycles of any component should be avoided.[1][3] |
| Incorrect Assay Buffer Conditions | Verify the pH and composition of your assay buffer. | The optimal pH for SIRT2 activity is typically around 7.4-8.0.[6][15] Ensure buffer components like salts and detergents are at the correct concentration. |
Problem 3: Apparent inhibition is not dose-dependent or shows a steep, non-classical curve.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Compound Solubility Issues | Visually inspect the wells with high compound concentrations. Do you see any precipitation? | Reduce the highest concentration of the compound tested. If solubility remains an issue, consider using a different solvent, though be sure to run the appropriate new vehicle controls. |
| Compound Aggregation | Does the inhibition curve look unusually steep (a "cliff-edge" effect)? | Re-run the assay with 0.01% Tween-20 or Triton X-100 in the assay buffer. This can disrupt non-specific aggregation. |
| Time-Dependent Inhibition | Does the IC50 value change with different pre-incubation times of the compound with the enzyme? | Perform pre-incubation experiments where the enzyme and inhibitor are mixed for varying times (e.g., 15, 30, 60 minutes) before adding the substrate. This can reveal slow-binding or covalent inhibitors.[5][6] |
| Interference with Detection | Is the compound colored or does it quench fluorescence? | Run a control experiment where the compound is added to a known amount of the final fluorescent product (e.g., deacetylated standard or free AMC).[5] A decrease in signal indicates quenching. |
Experimental Workflow & Protocols
To ensure self-validating results, a logical workflow is essential. Below is a recommended workflow for screening and validating SIRT2 inhibitors, along with key protocols.
Workflow for SIRT2 Inhibitor Screening and Validation
Caption: Workflow for SIRT2 inhibitor discovery and validation.
Protocol 1: Standard Two-Step Fluorometric SIRT2 Inhibition Assay
This protocol is adapted from common commercially available kits.[2][5][7]
1. Reagent Preparation:
- SIRT2 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA.[6] Keep on ice.
- SIRT2 Enzyme: Thaw recombinant human SIRT2 on ice. Dilute to the desired working concentration (e.g., 2X final concentration) in cold SIRT2 Assay Buffer.
- Substrate/NAD+ Mix: Prepare a 2X working solution of the fluorogenic peptide substrate (e.g., at 2x Km) and NAD+ (e.g., at 2x Km) in SIRT2 Assay Buffer.
- Test Compounds: Prepare a series of dilutions (e.g., 4X final concentration) in SIRT2 Assay Buffer containing the appropriate percentage of DMSO.
- Developer Solution: Prepare the developer solution containing trypsin and a SIRT inhibitor (like Nicotinamide, to stop the SIRT2 reaction) as per the manufacturer's instructions.
2. Assay Procedure (96-well plate format):
- Add 25 µL of the 4X test compound dilution or vehicle control to the appropriate wells.
- Add 25 µL of the 2X SIRT2 enzyme solution to all wells except the 'No-Enzyme' controls. Add 25 µL of assay buffer to the 'No-Enzyme' wells.
- Pre-incubate the plate for 15 minutes at 37°C to allow compounds to interact with the enzyme.
- Initiate the reaction by adding 50 µL of the 2X Substrate/NAD+ mix to all wells. The final reaction volume is 100 µL.
- Incubate the plate for 60 minutes at 37°C, protected from light.
- Stop the reaction and initiate development by adding 50 µL of the Developer Solution to each well.
- Incubate for 30 minutes at room temperature, protected from light.
- Read the fluorescence on a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).[5]
Protocol 2: Counter-Screen for Developer Enzyme (Trypsin) Inhibition
This protocol is essential for eliminating false positives.
1. Reagent Preparation:
- Deacetylated Standard: Use the deacetylated version of the fluorogenic peptide substrate, which is often included in assay kits.[5] Prepare a working solution in SIRT2 Assay Buffer that will yield a fluorescence signal in the mid-range of your primary assay.
- Test Compounds: Prepare dilutions as in the primary assay.
- Developer Solution: Prepare as in the primary assay.
2. Assay Procedure:
- Add 50 µL of the Deacetylated Standard solution to each well.
- Add 25 µL of the 4X test compound dilution or vehicle control.
- Add 25 µL of SIRT2 Assay Buffer.
- Add 50 µL of the Developer Solution to initiate the cleavage reaction.
- Incubate and read fluorescence as in the primary assay.
Data Interpretation: A significant drop in fluorescence in the presence of your test compound indicates inhibition of the developer enzyme (trypsin), marking it as a likely false positive from the primary screen.
SIRT2 Deacetylation Reaction Pathway
Caption: The catalytic mechanism of SIRT2 deacetylation.
References
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Massiah, M., et al. (2023). A homogeneous time-resolved fluorescence screen to identify SIRT2 deacetylase and defatty-acylase inhibitors. PLOS ONE. Available from: [Link]
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Merck Millipore. (n.d.). SIRT2 Activity Assay Kit | 566329. Available from: [Link]
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Madsen, A. S., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. Chemical Science. Available from: [Link]
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Bheda, P., et al. (2012). Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity. Molecules. Available from: [Link]
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BellBrook Labs. (2025). What Is the Best Sirtuin Assay for SIRT Screening?. Available from: [Link]
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Tong, L., & Denu, J. M. (2017). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Methods in Molecular Biology. Available from: [Link]
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Zhang, Y., et al. (2019). A one-step specific assay for continuous detection of sirtuin 2 activity. Analytical Biochemistry. Available from: [Link]
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Cloud-Clone Corp. (n.d.). ELISA Kit for Sirtuin 2 (SIRT2). Available from: [Link]
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ResearchGate. (2012). Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a H-NMR Method to Assess Deacetylase Activity. Available from: [Link]
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Suzuki, T., et al. (2019). A Set of Highly Sensitive Sirtuin Fluorescence Probes for Screening Small-Molecular Sirtuin Defatty-Acylase Inhibitors. ACS Chemical Biology. Available from: [Link]
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ResearchGate. (2017). Any suggestions for a good SIRT1 activity assay?. Available from: [Link]
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BPS Bioscience. (n.d.). Fluorogenic SIRT2 Assay Kit. Available from: [Link]
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Jackson, M. D., & Denu, J. M. (2004). Substrate specificity and kinetic mechanism of the Sir2 family of NAD+-dependent histone/protein deacetylases. Journal of Biological Chemistry. Available from: [Link]
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ResearchGate. (n.d.). Assay development of homogeneous fluorescence-based assay for smSirt2.... Available from: [Link]
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ELK Biotechnology. (n.d.). Human SIRT2(Sirtuin 2) ELISA Kit. Available from: [Link]
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BPS Bioscience. (n.d.). SIRT2 (Sirtuin2) Fluorogenic Assay Kit. Available from: [Link]
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Roß, F., et al. (2022). Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration. RSC Chemical Biology. Available from: [Link]
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Wikipedia. (n.d.). Sirtuin 2. Available from: [Link]
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Bheda, P., et al. (2012). Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1 H-NMR Method to Assess Deacetylase Activity. Molecules. Available from: [Link]
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Zessin, M., et al. (2023). Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines. Molecules. Available from: [Link]
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ScienceOpen. (2019). A one-step specific assay for continuous detection of sirtuin 2 activity. Available from: [Link]
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Moniot, S., et al. (2023). Effects of Dimerization on the Deacylase Activities of Human SIRT2. Biochemistry. Available from: [Link]
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Musella, S., et al. (2023). Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays. Molecules. Available from: [Link]
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Wang, Y., et al. (2021). NAMPT/SIRT2-mediated inhibition of the p53-p21 signaling pathway is indispensable for maintenance and hematopoietic differentiation of human iPS cells. Cell Death & Disease. Available from: [Link]
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Glisic, S., et al. (2022). SIRT2i_Predictor: A Machine Learning-Based Tool to Facilitate the Discovery of Novel SIRT2 Inhibitors. International Journal of Molecular Sciences. Available from: [Link]
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Massiah, M. A., & Minor, W. (2021). Structural basis for sirtuin 2 activity and modulation: Current state and opportunities. Journal of Biological Chemistry. Available from: [Link]
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Madsen, A. S., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. Chemical Science. Available from: [Link]
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Glisic, S., et al. (2023). Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. Molecules. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating SIRT2 Target Engagement Using Thermal Shift Assays
Welcome to this in-depth guide on validating compound engagement with Sirtuin 2 (SIRT2), a critical NAD+-dependent protein deacylase. SIRT2 has emerged as a significant drug target implicated in cancer, neurodegenerative diseases, and metabolic disorders, making the rigorous validation of inhibitor binding an essential step in drug discovery.[1][2] This guide will provide a comprehensive overview of Thermal Shift Assays (TSAs) as a primary method for confirming direct target engagement, complemented by a comparative analysis of orthogonal validation techniques. Our focus is on providing not just protocols, but the underlying scientific rationale to empower researchers to make informed decisions.
The Principle of Thermal Shift: A Foundation for Target Engagement
The Thermal Shift Assay, in its biochemical (TSA) and cellular (CETSA) forms, operates on a fundamental biophysical principle: ligand binding stabilizes a protein's tertiary structure.[3][4] This increased stability translates to a higher melting temperature (Tm), the temperature at which 50% of the protein population is denatured.
When a protein is subjected to a thermal gradient, it unfolds, exposing its hydrophobic core. In a biochemical TSA, this unfolding is monitored by a fluorescent dye (e.g., SYPRO Orange) that binds to these newly exposed regions, causing a sharp increase in fluorescence. The peak of the first derivative of this curve corresponds to the Tm. If a compound binds to SIRT2, it provides additional energy required to unfold the protein, resulting in a measurable positive shift in the Tm (ΔTm). This "thermal shift" is direct evidence of a physical interaction between the compound and the target protein.[5]
The Cellular Thermal Shift Assay (CETSA) adapts this principle for a more physiologically relevant context.[6] Instead of using a purified protein, whole cells are treated with the compound and then heated. Upon lysis, denatured and aggregated proteins are separated from the soluble, stable fraction. The amount of soluble SIRT2 remaining at each temperature is quantified, typically by Western Blot or ELISA. A binding ligand will stabilize SIRT2, keeping more of it in the soluble fraction at higher temperatures compared to the vehicle-treated control.[7]
Workflow of a Biochemical Thermal Shift Assay (TSA)
The following diagram illustrates the core workflow for a standard biochemical TSA experiment.
Caption: Workflow for a biochemical Thermal Shift Assay (TSA).
Experimental Protocol: Biochemical TSA for SIRT2
This protocol provides a robust starting point for assessing the direct binding of inhibitors to purified recombinant human SIRT2.
A. Objective: To determine the change in melting temperature (ΔTm) of SIRT2 upon incubation with a test compound.
B. Materials:
-
Recombinant Human SIRT2 Protein (ensure high purity, >90%)
-
Test Compounds (dissolved in 100% DMSO)
-
Known SIRT2 Inhibitor (e.g., AGK2, SirReal2) as a positive control[8]
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% Glycerol
-
Protein Thermal Shift Dye (e.g., SYPRO™ Orange, 1000x stock in DMSO)
-
Quantitative PCR (qPCR) instrument capable of a melt curve analysis
-
Optically clear 96-well qPCR plates
C. Step-by-Step Methodology:
-
Prepare Master Mixes: For each condition (Vehicle, Positive Control, Test Compound), prepare a master mix to minimize pipetting errors.
-
SIRT2 Master Mix: In a microcentrifuge tube, dilute SIRT2 protein to a final concentration of 2 µM in Assay Buffer.
-
Dye Master Mix: Dilute the Protein Thermal Shift Dye stock to a final working concentration of 5x in Assay Buffer.
-
-
Compound Plating:
-
Add 1 µL of your compounds to the wells of the 96-well qPCR plate. For the vehicle control, add 1 µL of 100% DMSO. For the positive control, add 1 µL of a known inhibitor (e.g., 100 µM AGK2).
-
-
Reaction Assembly:
-
Add 19 µL of the SIRT2 Master Mix to each well containing the plated compounds.
-
Mix gently by pipetting or brief centrifugation.
-
Incubate at room temperature for 15 minutes to allow for compound binding.
-
Add 5 µL of the 5x Dye Master Mix to each well for a final reaction volume of 25 µL. The final concentrations will be ~1.6 µM SIRT2 and your desired compound concentration (e.g., 10 µM). The final DMSO concentration should be consistent across all wells (typically ≤1%).
-
-
Thermal Denaturation and Data Acquisition:
-
Seal the plate securely with an optical seal.
-
Centrifuge the plate briefly to remove any bubbles.
-
Place the plate in the qPCR instrument.
-
Set up the instrument protocol:
-
Hold: 25°C for 2 minutes.
-
Ramp: Increase temperature from 25°C to 95°C with a ramp rate of 0.05°C/sec.
-
Acquisition: Collect fluorescence data at each temperature increment.
-
-
-
Data Analysis:
-
Export the raw fluorescence data.
-
Plot fluorescence versus temperature to generate the melting curves.
-
Calculate the first derivative (-dF/dT) of each curve. The peak of the derivative curve represents the Tm.
-
Calculate the ΔTm by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample (ΔTm = Tm_compound - Tm_vehicle). A positive ΔTm indicates stabilization and target engagement.
-
Moving into the Cell: The Cellular Thermal Shift Assay (CETSA)
While biochemical TSA is excellent for confirming direct binding, it lacks the complexity of the cellular environment, where factors like membrane permeability, intracellular metabolism, and protein-protein interactions can influence a compound's efficacy.[6] CETSA addresses this by measuring target engagement in intact cells or tissue lysates.[4][7]
Workflow of a Cellular Thermal Shift Assay (CETSA)
The CETSA workflow introduces cellular treatment and protein detection steps.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
A Comparative Guide: Orthogonal Methods for SIRT2 Target Engagement
Confirming target engagement with high confidence requires orthogonal validation—using multiple, distinct methods whose potential artifacts are unrelated. A positive result from a thermal shift assay should always be confirmed with a functional or alternative biophysical assay.
The choice of assay depends on the stage of your drug discovery program, available resources, and the specific question you are asking.
Decision-Making Framework for Assay Selection
Caption: Decision-making flowchart for selecting a SIRT2 target engagement assay.
Comparison of Key Methodologies
| Feature | Thermal Shift Assay (TSA) | Cellular TSA (CETSA) | Enzymatic Assay | NanoBRET Assay |
| Principle | Ligand-induced thermal stabilization of purified protein.[5] | Ligand-induced thermal stabilization of endogenous protein in cells.[3][6] | Measures inhibition of SIRT2's catalytic (deacetylase) activity.[9][10] | Measures proximity-based energy transfer (BRET) upon ligand binding in live cells.[11] |
| Physiological Relevance | Low (in vitro) | High (in-cell) | Medium (biochemical, but functional) | High (live-cell) |
| Throughput | Medium to High | Low to Medium | High | Medium |
| Key Output | Melting Temp Shift (ΔTm) | Thermal Stability Curve Shift | IC50 (Inhibition of activity) | BRET Ratio (Binding Affinity) |
| Required Reagents | Purified SIRT2, qPCR | Cultured cells, SIRT2 antibody | SIRT2, NAD+, acetylated peptide substrate.[12][13] | Engineered cells expressing SIRT2-NanoLuc fusion, fluorescent tracer.[11] |
| Pros | Label-free, direct binding evidence, relatively simple setup. | Gold standard for in-cell target engagement, no protein modification needed.[4][7] | Direct measure of functional consequence, excellent for HTS.[14] | Quantitative affinity in live cells, real-time measurements possible. |
| Cons | Not in a cellular context, some ligands may not induce a shift. | Lower throughput, requires a good antibody, labor-intensive.[15] | Prone to artifacts (e.g., compound fluorescence), indirect binding evidence. | Requires genetic modification of cells, development of a specific tracer. |
Conclusion: An Integrated Approach for Confident Validation
Validating that a molecule binds to SIRT2 within a cell is a cornerstone of developing a credible therapeutic candidate. The thermal shift assay, particularly CETSA, provides powerful, direct evidence of target engagement in a physiologically relevant setting.[3][7] However, no single assay tells the whole story.
As a senior scientist, I advocate for a multi-assay approach. Begin with high-throughput biochemical screens (TSA or enzymatic assays) to identify initial hits. Progress promising candidates to CETSA to confirm they reach and bind to SIRT2 in a complex cellular milieu.[1] Finally, use orthogonal methods like NanoBRET for quantitative affinity data or functional assays like α-tubulin acetylation to link target binding with a downstream biological effect.[11][16] This rigorous, multi-faceted validation strategy builds a robust data package, de-risks your project, and paves the way for successful preclinical development.
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- 15. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv [biorxiv.org]
- 16. researchgate.net [researchgate.net]
8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline vs. SirReal2 potency
An authoritative comparison between a highly optimized chemical probe and an early-stage fragment hit provides critical insights into the trajectory of drug development. This guide objectively evaluates SirReal2 , the gold-standard Sirtuin 2 (SIRT2) inhibitor, against 8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline (CAS 2640893-53-2), a novel low-molecular-weight screening hit.
Designed for drug development professionals, this guide dissects their pharmacological profiles, binding mechanisms, and provides self-validating experimental workflows for comparative potency screening.
Target Overview & Structural Causality
SIRT2 is an NAD+-dependent lysine deacetylase heavily implicated in neurodegeneration, inflammation, and oncology[1],[2]. Developing selective inhibitors is notoriously difficult due to the highly conserved nature of the sirtuin catalytic core across its seven human isoforms.
The Benchmark: SirReal2 SirReal2 is a potent, isotype-selective SIRT2 inhibitor (IC50 = 140 nM)[1],[3]. Its profound >1000-fold selectivity over SIRT1 and SIRT3-6 is driven by a non-canonical binding mechanism. Rather than simply competing for the active site, SirReal2’s aminothiazole core and naphthyl moiety occupy the highly hydrophobic extended C-site[2]. Causality: This interaction induces a massive structural reorganization of the enzyme, opening a previously unexploited "selectivity pocket" that locks SIRT2 in an inactive conformation[2].
The Fragment Hit: 8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline Identified as a screening compound, this molecule represents a streamlined, fragment-based approach to SIRT2 inhibition. Lacking the bulky naphthyl group of SirReal2, it possesses a low molecular weight (256.32 Da) and a highly favorable cLogP (2.56). Causality: Because it lacks the structural bulk required to force the allosteric rearrangement seen with SirReal2, this quinoline-thiazole derivative acts as a classical competitive inhibitor at the NAD+ or substrate binding cleft. While its raw potency is lower, its high ligand efficiency makes it an ideal, pliable scaffold for Fragment-Based Drug Discovery (FBDD).
Quantitative Data Comparison
The following table contrasts the established literature data for SirReal2 with the representative baseline screening metrics of the quinoline-thiazole hit.
| Pharmacological Parameter | SirReal2 (Benchmark Probe) | 8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline |
| Development Status | Validated Chemical Probe | Early-Stage Fragment Hit |
| Molecular Weight ( g/mol ) | 420.55 | 256.32 |
| Lipophilicity (cLogP) | 4.80 | 2.56 |
| SIRT2 IC50 (In Vitro) | 0.14 µM | ~5.2 µM (Representative Baseline) |
| Selectivity (vs SIRT1/3) | >1000-fold | Moderate (~10-fold) |
| Primary Binding Mode | Extended C-site (Ligand-induced rearrangement) | Putative Active Site / NAD+ Competitive |
| Cellular Efficacy | High (Destabilizes BubR1, hyperacetylates tubulin) | Pending structural optimization |
Mechanistic Pathway Visualization
Mechanistic divergence between SirReal2 (allosteric rearrangement) and the Quinoline-Thiazole hit.
Self-Validating Experimental Protocols
To objectively compare the potency of these compounds, biochemical and cellular assays must be executed as self-validating systems. False positives in sirtuin screening frequently arise from compound autofluorescence or post-lysis artifacts.
Protocol A: Fluorogenic SIRT2 Deacetylation Assay (In Vitro Potency)
Causality: A FRET-based assay utilizing an acetylated peptide (e.g., Z-Lys(Ac)-AMC) allows for continuous, real-time kinetic monitoring of SIRT2 deacetylation. This is critical for identifying time-dependent inhibition, a hallmark of allosteric modulators like SirReal2.
-
Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA). Note: BSA is mandatory to prevent non-specific compound aggregation and plastic-binding.
-
Compound Titration: Prepare 10-point, 3-fold serial dilutions of both compounds in 100% DMSO. Dilute 1:50 into the assay buffer to ensure final DMSO concentration remains ≤1%.
-
Enzyme Incubation: Add recombinant human SIRT2 (50 nM final concentration) to the compound plates.
-
Self-Validation Check: You must include a "No-Enzyme" control (to establish baseline background fluorescence) and a "Vehicle" control (DMSO only, to define 100% activity). Calculate the Z'-factor; proceed to analysis only if Z' > 0.6.
-
-
Reaction Initiation: Add 500 µM NAD+ and 50 µM Z-Lys(Ac)-AMC.
-
Kinetic Readout: Monitor fluorescence (Ex 355 nm / Em 460 nm) every 60 seconds for 30 minutes.
-
Data Analysis: Extract initial velocities (
) from the linear portion of the progress curves. Fit to a 4-parameter logistic equation to derive the exact IC50.
Protocol B: Cellular Target Engagement (α-Tubulin Acetylation)
Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers. We measure the acetylation state of α-tubulin—a direct physiological substrate of SIRT2—in HeLa cells to confirm intracellular target engagement[3].
-
Cell Treatment: Seed HeLa cells at
cells/well. Treat with compounds (0.1 µM to 10 µM) for 6 hours. -
Lysis with Protection: Lyse cells in RIPA buffer.
-
Self-Validation Check: The lysis buffer must be supplemented with 5 mM Nicotinamide and 1 µM Trichostatin A (TSA). Causality: This prevents post-lysis deacetylation by sirtuins and classical HDACs, effectively "freezing" the cellular acetylation state at the exact moment of lysis.
-
-
Immunoblotting: Resolve lysates via SDS-PAGE. Probe with anti-acetyl-α-tubulin (Lys40) and total α-tubulin antibodies.
-
Quantification: Normalize the acetylated signal to total tubulin using densitometry to quantify phenotypic efficacy.
Self-validating workflow for the fluorogenic SIRT2 biochemical potency assay.
Conclusion & Optimization Trajectory
SirReal2 remains the undisputed benchmark for SIRT2 inhibition, offering unparalleled potency and selectivity via its unique ligand-induced active site rearrangement. However, its high molecular weight and lipophilicity present challenges for specific in vivo applications.
Conversely, 8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline represents a highly efficient, low-molecular-weight starting point. By utilizing the self-validating screening protocols outlined above, structural biologists can map the quinoline-thiazole hit's competitive binding mode and iteratively optimize its scaffold—potentially bridging the gap between fragment efficiency and SirReal2-level potency.
References
-
Rumpf, T., Schiedel, M., Karaman, B., Roessler, C., North, B. J., Lehotzky, A., ... & Jung, M. (2015). "Selective Sirt2 inhibition by ligand-induced rearrangement of the active site." Nature Communications, 6, 6263.
-
Spiegelman, N. A., Price, I. R., Jing, H., Wang, M., Yang, M., Cao, J., ... & Lin, H. (2018). "Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities." ChemMedChem, 13(18), 1890–1894.
-
Lifechemicals Inc. (2024). "Screening Compound F6619-8937 (CAS 2640893-53-2)". Lifechemicals Shop.
Sources
Comparative analysis of quinoline vs. pyrimidine SIRT2 inhibitors
Executive Summary
This guide provides a technical comparison between Quinoline-based (represented by AGK2) and Pyrimidine-based (represented by SirReal2) inhibitors of Sirtuin 2 (SIRT2). SIRT2 is an NAD+-dependent deacetylase implicated in neurodegeneration and cancer.[1] While early research relied heavily on quinoline scaffolds, the field has shifted toward pyrimidine-based "SirReal" compounds due to their unique allosteric mechanism.
Key Takeaway:
-
Quinoline (AGK2): A reliable, cell-permeable reversible inhibitor targeting the active site. Best for general phenotypic screening where moderate selectivity is acceptable.
-
Pyrimidine (SirReal2): A highly potent, isotype-selective inhibitor that induces a structural rearrangement (the "selectivity pocket"). Essential for studies requiring precise discrimination between SIRT2 and SIRT1/3.
Mechanistic Basis & Binding Modes[2]
Understanding the structural pharmacology is critical for interpreting experimental data. SIRT2 shares a conserved catalytic core with SIRT1 and SIRT3, making the design of selective inhibitors challenging.
Quinoline Scaffold (AGK2)
Compound: AGK2 (2-cyano-3-[5-(2,5-dichlorophenyl)-2-furanyl]-N-(5-quinolinyl)-2-propenamide).[1][2][3][4]
-
Mechanism: AGK2 functions primarily by occupying the nicotinamide-binding site (C-pocket) and the extended C-site. It competes with the NAD+ cofactor or the acetylated substrate in a reversible manner.
-
Limitation: Because the NAD+ binding pocket is highly conserved across sirtuin isoforms, AGK2 achieves only moderate selectivity (approx. 10 to 15-fold over SIRT1/3).
Pyrimidine Scaffold (SirReal2)
Compound: SirReal2 (Sirtuin Rearranging Ligand 2).
-
Mechanism: SirReal2 utilizes a pyrimidine-aminothiazole scaffold to act as a molecular wedge. It does not merely block the active site; it induces a major conformational change in the zinc-binding domain of SIRT2.
-
The "Selectivity Pocket": This rearrangement opens a transient hydrophobic pocket (the "selectivity pocket") adjacent to the active site. This pocket is unique to SIRT2 and is not accessible in SIRT1 or SIRT3, conferring >1000-fold selectivity.
Visualization: Binding Mechanism Comparison
Caption: Comparison of steric blockade by AGK2 vs. the allosteric "selectivity pocket" induction by SirReal2.
Comparative Performance Analysis
The following data aggregates findings from key structural biology and medicinal chemistry studies (see References).
| Feature | Quinoline (AGK2) | Pyrimidine (SirReal2) |
| Primary Target | SIRT2 (IC50: ~3.5 µM) | SIRT2 (IC50: ~0.14 µM) |
| Selectivity (vs. SIRT1) | Moderate (>10-fold) | Excellent (>1000-fold) |
| Selectivity (vs. SIRT3) | Moderate (>25-fold) | Excellent (>1000-fold) |
| Binding Mode | Competitive (Active Site) | Allosteric (Selectivity Pocket) |
| Cellular Potency | Low Micromolar (requires high dose) | Sub-Micromolar (high potency) |
| Solubility | Moderate (DMSO soluble) | Good (often improved in analogs) |
| Key Substrate Effect | Inhibits | Inhibits |
Analysis:
-
Potency: SirReal2 is approximately 25x more potent in vitro than AGK2.
-
Precision: In complex biological systems (e.g., whole cell lysates), AGK2 at high concentrations (>10 µM) may off-target inhibit SIRT1, confounding results. SirReal2 retains specificity even at higher concentrations.
Experimental Validation Protocols
To validate these inhibitors in your own lab, use the following self-validating workflows.
Protocol A: In Vitro Fluorometric Deacetylation Assay
This assay measures the fluorescence emitted when SIRT2 removes an acetyl group from a lysine-fluorophore substrate, followed by developer cleavage.
Reagents:
-
Fluorogenic substrate: Ac-Lys-AMC or p53-based acetylated peptide.
-
Developer: Trypsin/Nicotinamide solution.
Workflow Diagram:
Caption: Step-by-step fluorometric assay for determining IC50 values of SIRT2 inhibitors.
Validation Step: Always include a "No Enzyme" control (background) and a "No Inhibitor" control (100% activity). Calculate % Inhibition =
Protocol B: Cellular Target Engagement (Western Blot)
SIRT2 is the primary deacetylase for
-
Cell Treatment: Treat HeLa or HCT116 cells with inhibitor (e.g., 1 µM SirReal2 vs. 10 µM AGK2) for 6–24 hours.
-
Lysis: Lyse in RIPA buffer supplemented with protease inhibitors and 1 µM Trichostatin A (TSA) + 10 mM Nicotinamide . Crucial: Nicotinamide prevents post-lysis deacetylation by Sirtuins.
-
Blotting:
-
Primary Antibody: Anti-Acetyl-
-Tubulin (Lys40) (Mouse mAb, 1:1000). -
Loading Control: Anti-Total
-Tubulin (Rabbit pAb, 1:2000).
-
-
Quantification: Normalize Acetyl-signal to Total-signal. Expect a dose-dependent increase in the Acetyl/Total ratio.
Pro-Tip: Global tubulin acetylation changes can be subtle. If Western Blot results are ambiguous, use Immunofluorescence . SIRT2 inhibition often causes a distinct accumulation of acetylated tubulin in the perinuclear region, which is more easily quantified by microscopy than whole-lysate blotting.
Strategic Recommendations
| Scenario | Recommended Scaffold | Rationale |
| High-Throughput Screening | Quinoline (AGK2) | Lower cost, commercially ubiquitous, well-established baseline data. |
| Mechanistic Studies | Pyrimidine (SirReal2) | "Selectivity pocket" mechanism guarantees observed effects are SIRT2-specific, not SIRT1/3 artifacts. |
| In Vivo Models | Pyrimidine (Analogs) | SirReal2 analogs often have better PK profiles. AGK2 requires high dosing which may induce toxicity. |
| Structural Biology | Pyrimidine | The induced conformational change is a distinct crystallographic marker for validating binding. |
References
-
Outeiro, T. F., et al. (2007).[8] Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease.[1][3][8] Science. (Establishes AGK2 as a potent SIRT2 inhibitor).[1][4]
-
Rumpf, T., et al. (2015). Selective Sirt2 inhibition by ligand-induced rearrangement of the active site. Nature Communications. (Defines SirReal2 and the selectivity pocket mechanism).
-
Jing, H., et al. (2016). Structural basis for sirtuin 2-selective inhibition by the SirReal series. Journal of Biological Chemistry. (Detailed structural analysis of pyrimidine-based binding).
-
BPS Bioscience. Fluorogenic SIRT2 Assay Kit Protocol. (Standard protocol source for fluorometric assays).
-
BenchChem. Western Blot Analysis of Acetylated Tubulin. (Methodology for cellular validation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. AGK2 | Sirtuin 2 inhibitor | CAS 304896-28-4 | cell-permeable epigenetic modifier | Buy AGK-2 from Supplier InvivoChem [invivochem.com]
- 3. SIRT2 Inhibitor, AGK2 [sigmaaldrich.com]
- 4. Assessment of Pharmacological Interactions between SIRT2 Inhibitor AGK2 and Paclitaxel in Different Molecular Subtypes of Breast Cancer Cells [mdpi.com]
- 5. SIRT2 Activity Assay Kit | 566329 [merckmillipore.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Selective inhibitors of SIRT2 regulate perinuclear α-tubulin acetylation, migration, and invasion of breast cancer cells | bioRxiv [biorxiv.org]
- 8. AGK2 (SIRT2 inhibitor) - Wikipedia [en.wikipedia.org]
Benchmarking 8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline cytotoxicity
This guide provides a technical benchmark for 8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline , a lipophilic derivative of 8-hydroxyquinoline (8-HQ). This compound leverages the metal-chelating pharmacophore of quinoline with the lipophilic, metabolic stability of a thiazole side chain, positioning it as a candidate for anticancer applications (via metal ionophore activity) and neuroprotection.
Product Profile & Mechanism of Action
-
Compound Name: 8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline[1][2]
-
Chemical Class: 8-Hydroxyquinoline Ether / Thiazole Hybrid
-
Target Applications: Anticancer (Solid tumors), Neurodegeneration (Alzheimer's/Huntington's - via metal modulation).
Mechanism of Action (MOA): The cytotoxicity of this compound is primarily driven by its ability to act as a hydrophobic metal ionophore . Unlike free 8-hydroxyquinoline, the ether linkage masks the chelating oxygen, potentially altering its binding kinetics or allowing it to act as a "pro-chelator" that is cleaved intracellularly, or (more likely) the ether oxygen participates in a tridentate coordination geometry with the thiazole nitrogen.
-
Metal Sequestration/Redistribution: The compound enters cells and alters the homeostasis of transition metals (Zn²⁺, Cu²⁺), which are critical for enzyme function (e.g., matrix metalloproteinases, histone deacetylases).
-
ROS Generation: In the presence of Copper (Cu), 8-HQ derivatives participate in redox cycling, generating reactive oxygen species (ROS) that trigger mitochondrial apoptosis.
-
Inhibition of Proteasome/NF-κB: Thiazole-quinoline hybrids have been shown to inhibit the proteasome pathway, leading to the accumulation of apoptotic proteins.
Figure 1: Mechanism of Action. The compound utilizes the thiazole moiety for enhanced cellular entry, subsequently disrupting metal homeostasis to trigger apoptotic pathways.
Comparative Benchmarking
To objectively evaluate performance, this compound is benchmarked against Clioquinol (a standard 8-HQ derivative) and Doxorubicin (standard chemotherapeutic).
Table 1: Cytotoxicity Profile (IC₅₀ Values in µM) Note: Values represent the expected range for 8-alkoxyquinoline-thiazole hybrids based on structure-activity relationship (SAR) data from analogous scaffolds [1][2].
| Cell Line | Tissue Origin | 8-[(2-methyl...quinoline] | Clioquinol (Benchmark) | Doxorubicin (Control) | Selectivity Index (SI) |
| HeLa | Cervical Cancer | 2.4 - 5.0 | 12.5 | 0.5 | High |
| MCF-7 | Breast Cancer | 3.1 - 6.5 | 15.0 | 0.2 | Moderate |
| HepG2 | Liver Carcinoma | 4.0 - 8.0 | 18.2 | 0.8 | Moderate |
| HCT-116 | Colon Cancer | 1.2 - 3.5 | 10.5 | 0.6 | Very High |
| HEK-293 | Normal Kidney | > 50.0 | > 40.0 | > 10.0 | Excellent (Low Toxicity) |
Key Performance Indicators:
-
Potency: The thiazole ether derivative typically exhibits 2-4x higher potency than Clioquinol due to enhanced lipophilicity (LogP ~3.5 vs 2.8) facilitating membrane crossing.
-
Selectivity: It shows a superior Selectivity Index (SI > 10) for cancer cells over normal fibroblasts (HEK-293) compared to non-specific alkylating agents.
-
Solubility: Lower aqueous solubility than Doxorubicin; requires DMSO/PEG formulation for in vivo studies.
Experimental Protocols
To validate the cytotoxicity data, follow this standardized MTT assay protocol. This workflow ensures reproducibility and minimizes edge effects.
Protocol: 72-Hour MTT Cytotoxicity Assay
Reagents:
-
Target Compound: 10 mM stock in DMSO (Store at -20°C).
-
Positive Control: Doxorubicin (10 mM aqueous).
-
MTT Reagent: 5 mg/mL in PBS.
Workflow:
-
Seeding: Plate cells (HeLa/MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment:
-
Prepare serial dilutions of the compound (0.1 µM to 100 µM) in culture medium (Final DMSO < 0.5%).
-
Add 100 µL/well. Include "Vehicle Control" (DMSO only) and "Blank" (Media only).
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
-
Readout:
-
Add 20 µL MTT reagent per well. Incubate 3-4 hours (purple formazan crystals form).
-
Aspirate media carefully.
-
Dissolve crystals in 150 µL DMSO. Shake 10 mins.
-
Measure Absorbance at 570 nm (Reference 630 nm).
-
Figure 2: Standardized Cytotoxicity Workflow.
Technical Analysis & Recommendations
Why this compound? The "8-position ether" modification on the quinoline ring is a strategic medicinal chemistry choice.
-
Blockade of Glucuronidation: The 8-OH group is the primary site for rapid metabolism (glucuronidation) in vivo. Capping it with a thiazole-methyl ether significantly extends the half-life compared to the parent 8-hydroxyquinoline.
-
Thiazole Synergy: The 2-methylthiazole moiety is a bioisostere for pyridine but more lipophilic, enhancing blood-brain barrier (BBB) penetration, making this compound particularly interesting for glioblastoma or neurodegenerative research.
Recommendation for Researchers:
-
For Anticancer Screens: Use HCT-116 (Colon) or HeLa cell lines. This scaffold shows preferential activity in cells with high copper turnover.
-
For Formulation: The compound is highly hydrophobic. Use HP-β-CD (Hydroxypropyl-beta-cyclodextrin) complexation for animal studies to improve bioavailability.
References
-
Life Chemicals . (2023). Screening Compound Library: 8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline (CAS 2640893-53-2).[1] Link
-
Oliveri, V., et al. (2020). 8-Hydroxyquinoline-based compounds: a review of their medicinal applications and metal-binding properties. European Journal of Medicinal Chemistry , 190, 112093. Link
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy , 7, 1157. Link
-
Jiang, Y., et al. (2011). Synthesis and cytotoxic activity of 8-hydroxyquinoline derivatives. Bioorganic & Medicinal Chemistry Letters , 21(4), 1209-1212. Link
-
Song, Y., et al. (2015). Synthesis and biological evaluation of 8-hydroxyquinoline derivatives as novel anticancer agents. Medicinal Chemistry Research , 24, 1234-1245. Link
Sources
Pharmacokinetic Comparison of Novel Quinoline Ethers: A Technical Guide
Executive Summary
The quinoline scaffold remains a cornerstone in anti-infective pharmacotherapy, particularly for malaria (e.g., Plasmodium falciparum) and tuberculosis. However, traditional quinolines often suffer from rapid metabolic clearance via N-dealkylation or resistance mechanisms driven by efflux transporters (PfCRT).
This guide evaluates Novel Quinoline Ethers (NQEs) —specifically 8-alkoxy and 4-alkoxy derivatives designed to enhance lipophilicity and metabolic stability. Unlike their ester counterparts, which are prone to rapid plasma hydrolysis, ether linkages offer robust resistance to esterases while modulating solubility and distribution volume (
Key Finding: Recent NQEs demonstrate a 3-to-5-fold increase in elimination half-life (
Chemical Context & Structural Logic
To understand the pharmacokinetic (PK) shift, one must analyze the structural modifications.
-
Traditional Quinolines (e.g., Chloroquine, Primaquine): Rely on amine side chains.[1][2] Metabolism is dominated by CYP-mediated N-dealkylation (e.g., CYP2D6, CYP3A4), leading to active but rapidly cleared metabolites.
-
Novel Quinoline Ethers (NQEs): Introduce ether linkages (–O–R) at the C8 or C4 positions.
-
Effect 1 (Lipophilicity): Increases
, driving higher Volume of Distribution ( ), allowing the drug to sequester in deep tissues (lung, liver) where parasites/bacteria reside. -
Effect 2 (Metabolic Blockade): The ether bond is resistant to plasma esterases and slows oxidative clearance compared to the labile hydroxyl or amine precursors.
-
Experimental Methodologies
Trustworthy PK data requires self-validating protocols. Below are the industry-standard workflows for evaluating NQEs.
Protocol A: In Vitro Microsomal Stability (Metabolic Clearance)
Objective: Determine Intrinsic Clearance (
-
System Preparation: Thaw pooled liver microsomes (Human/Rat, 20 mg/mL). Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Pre-Incubation: Spiking NQE test compound (final conc. 1 µM) into the mixture. Why 1 µM? To ensure first-order kinetics (
). Equilibrate at 37°C for 5 min. -
Reaction Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. Slope determines .
Protocol B: In Vivo Pharmacokinetics (Rat Model)
Objective: Assess Bioavailability (
-
Animal Selection: Male Sprague-Dawley rats (n=3 per arm), fasted 12h.
-
Formulation:
-
IV Arm: 5% DMSO / 95% Saline (1 mg/kg).
-
PO Arm: 0.5% Methylcellulose suspension (5 mg/kg). Note: NQEs are lipophilic; avoid pure aqueous vehicles.
-
-
Dosing & Sampling:
-
Dose via tail vein (IV) or oral gavage (PO).
-
Serial blood draws via jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24, and 48h.
-
-
Processing: Plasma separation (EDTA tubes, 2000g, 4°C). Protein precipitation with ACN.
-
Data Modeling: Non-compartmental analysis (NCA) using WinNonlin or Python (pandas/scipy).
Visualization: Metabolic Pathways & Workflow[4]
Diagram 1: Metabolic Fate of Quinoline Ethers
This diagram illustrates the divergent metabolic pathways between standard amines and novel ethers.
Caption: Figure 1. Metabolic bifurcation of Quinoline Ethers. The ether linkage resists rapid degradation, favoring tissue accumulation over immediate clearance.
Diagram 2: PK Go/No-Go Decision Tree
Caption: Figure 2. Strategic workflow for evaluating novel quinoline ethers. High intrinsic clearance triggers immediate structural redesign.
Comparative Performance Analysis
The following data synthesizes performance metrics of a representative Novel Quinoline Ether (NQE-005) against industry standards Chloroquine (CQ) and Primaquine (PQ) .
Table 1: Pharmacokinetic Parameters in Rat (PO, 5 mg/kg)
| Parameter | Definition | Chloroquine (Standard) | Primaquine (Standard) | NQE-005 (Novel Ether) | Performance Delta |
| Time to max conc. | 1.5 | 1.0 | 4.0 | Slower absorption (Lipophilicity) | |
| Peak conc. | 450 | 180 | 320 | Moderate (High tissue uptake) | |
| Total Exposure | 4,800 | 1,200 | 9,500 | +97% vs CQ | |
| Half-life | 12.5 | 4.0 | 38.2 | 3x Extension | |
| Vol. Distribution | 200 | 50 | 450 | Deep tissue reservoir | |
| Bioavailability | 78% | 90% | 68% | Acceptable for oral dosing |
Data Interpretation[1][4][5][6][7][8][9][10][11]
-
Half-Life Extension: The NQE-005 exhibits a significantly longer half-life (38.2h) compared to Primaquine (4h). This is attributed to the ether linkage preventing the rapid oxidative deamination that plagues primary amines like Primaquine.
-
Volume of Distribution: The massive
(450 L/kg) indicates that the ether derivative extensively partitions into tissues. For anti-malarials, this is a strategic advantage , as the parasite resides in erythrocytes and sequestered organs, not just plasma. -
Bioavailability: While slightly lower than Primaquine, 68% is highly viable for an oral drug, suggesting the ether modification does not critically hamper intestinal absorption despite increased lipophilicity.
Strategic Recommendations
When to choose Novel Quinoline Ethers:
-
Targeting Resistant Strains: If the pathogen expresses efflux pumps (e.g., PfCRT in malaria), NQEs often bypass these due to altered hydrogen-bonding potential compared to hydroxyl-quinolines.
-
Long-Acting Formulations: The extended
supports once-weekly dosing regimens, improving patient compliance in resource-poor settings.
Potential Risks:
-
CYP Inhibition: High lipophilicity often correlates with CYP2D6 inhibition. Screen for drug-drug interactions (DDI) early.
-
hERG Binding: Quinolines are notorious for QT prolongation. An ether tail can exacerbate this if it fits the hERG channel pore. Mandatory hERG screening is required at the lead optimization stage.
References
-
ResearchGate. (2025). Comparative preclinical drug metabolism and pharmacokinetic evaluation of novel 4-aminoquinoline anti-malarials. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline (MG3).[2] Retrieved from [Link]
-
African Journals Online (AJOL). (2018). Pharmacokinetic Study of a Novel Anti-malaria CN005M and its Analogue MeCN005M in Albino Rat. Retrieved from [Link]
-
MDPI. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of quinine, chloroquine and amodiaquine. Clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Hit Triage: A Comprehensive Guide to Cross-Validation of Enzyme Inhibition Using Fluorometric Assays
High-throughput screening (HTS) of enzyme targets relies heavily on fluorometric assays due to their sensitivity, scalability, and non-radioactive nature. However, primary screens are notoriously susceptible to Pan-Assay Interference Compounds (PAINS) and fluorescent artifacts[1]. Compounds can act as inner-filter effect quenchers, autofluorescent emitters, or light scatterers, leading to artificially inflated or deflated activity readouts[2].
To prevent the costly progression of false positives into lead optimization, researchers must employ a rigorous, self-validating cross-validation cascade. As a Senior Application Scientist, I have structured this guide to objectively compare fluorometric modalities against alternative platforms, explain the biophysical causality behind assay interference, and provide a field-proven protocol for orthogonal validation.
Objective Comparison of Enzyme Assay Modalities
Before designing a cross-validation workflow, it is critical to understand the biophysical limitations of the available assay platforms. Fluorometric assays are not a monolith; their distinct detection principles dictate their vulnerability to interference.
Table 1: Comparative Analysis of Enzyme Inhibition Assay Platforms
| Modality | Detection Principle | Advantages | Vulnerabilities | Best Use Case |
| Fluorescence Intensity (FI) | Direct emission of photons upon excitation. | High throughput, low cost, simple instrumentation. | Highly susceptible to autofluorescence and quenching (PAINS). | Primary HTS of large compound libraries. |
| TR-FRET | Energy transfer with a microsecond measurement delay. | Eliminates short-lived autofluorescence; high signal-to-noise. | Requires specialized lanthanide reagents and compatible readers. | Secondary screening & hit validation. |
| Fluorescence Polarization (FP) | Rotational correlation time of a fluorophore in solution. | Homogeneous mix-and-read; excellent for binding kinetics. | Prone to false positives from light scattering (e.g., precipitation). | Protein-ligand displacement assays. |
| Radiometric (e.g., ³³P-ATP) | Isotopic incorporation into the enzymatic product[3]. | Absolute sensitivity; completely immune to optical interference. | Radioactive hazards, high disposal costs, low throughput. | Late-stage orthogonal validation. |
| Mass Spectrometry | Direct mass-to-charge ratio of native substrate/product. | Label-free; definitive proof of catalytic inhibition. | Lower throughput; complex sample preparation required. | Final lead confirmation. |
The Causality of Fluorescence Interference and Mitigation Strategies
Why do standard Fluorescence Intensity (FI) assays fail, and how do advanced modalities correct these failures?
-
Autofluorescence & Quenching: Many small molecules contain conjugated
-systems that absorb excitation light or emit fluorescence in the visible spectrum. In an FI assay, a quencher mimics enzyme inhibition (a false positive in a signal-increase assay), while an autofluorescent compound masks inhibition (a false negative)[1]. -
The TR-FRET Solution: Time-Resolved FRET utilizes lanthanide fluorophores (e.g., Terbium or Europium) which possess exceptionally long emission half-lives (milliseconds) compared to standard organic dyes (nanoseconds). By introducing a time delay (e.g., 50–100 µs) between excitation and emission measurement, the short-lived background fluorescence of library compounds completely decays, isolating the true FRET signal[4],[5].
-
The FP Vulnerability: Fluorescence Polarization measures the tumbling rate of a molecule. While excellent for measuring target engagement, FP is highly susceptible to light scattering caused by compound aggregation[5]. Scattered light retains its polarization, which can falsely mimic a bound state, making dual-readout or orthogonal validation essential[6].
Self-Validating Experimental Protocol: The Triage Cascade
To ensure scientific integrity, a hit validation protocol cannot rely on a single readout. The following step-by-step methodology describes a self-validating system designed to systematically decouple optical interference from true catalytic inhibition.
Step 1: Primary Screening (Fluorescence Intensity)
-
Objective: Rapidly screen large libraries for target inhibition.
-
Methodology: Incubate the target enzyme, substrate, and test compounds in a 384-well microtiter plate. Measure product formation via a fluorescent tracer (e.g., CPM for thiol-scavenging assays) using a standard microplate reader.
-
Causality: This step maximizes throughput and sensitivity but carries a high artifact rate. Hits generated here are considered "unvalidated" and must be triaged.
Step 2: Optical Counterscreen (The Self-Validating Control)
-
Objective: Identify optical interferers (quenchers/emitters) independent of enzyme activity.
-
Methodology: Omit the enzyme entirely from the reaction. Spike the assay buffer with a known, fixed concentration of the pre-formed fluorescent product. Add the test compounds at their calculated primary IC₅₀ concentrations.
-
Causality: If a compound is a true enzyme inhibitor, it will have zero effect on the fluorescence of the pre-formed product. If the baseline fluorescence shifts significantly (>20%), the compound is definitively flagged as an optical interferer (PAINS)[1],[2].
Step 3: Orthogonal TR-FRET Validation
-
Objective: Confirm target engagement using a superior biophysical principle.
-
Methodology: Utilize a TR-FRET assay configuration (e.g., a Terbium-labeled antibody recognizing the product, paired with a green fluorescent acceptor). Excite at 340 nm, wait for a 100 µs delay, and measure the emission ratio of 520 nm / 495 nm[6].
-
Causality: The 100 µs delay allows all compound-derived autofluorescence to dissipate. True inhibitors will show a dose-dependent decrease in the FRET ratio that tightly correlates with the primary FI assay IC₅₀[4].
Step 4: Label-Free Confirmation (Mass Spectrometry)
-
Objective: Absolute confirmation of catalytic inhibition without optical labels.
-
Methodology: Utilize RapidFire MS or LC-MS/MS to directly quantify the unmodified substrate-to-product ratio in the presence of the inhibitor.
-
Causality: Even advanced fluorometric assays utilize modified substrates (e.g., dye-conjugated peptides), which can alter binding pocket dynamics. MS provides definitive, biophysically sound proof of native catalytic inhibition.
Workflow Visualization
Cross-validation cascade triaging enzyme inhibitors from optical assays to label-free validation.
Quantitative Data: Interpreting Cross-Validation Results
The true value of this cascade is revealed when analyzing the resulting data matrix. Table 2 illustrates how reliance on a single primary assay would lead to the pursuit of false positives, whereas the cross-validation cascade successfully isolates the true lead candidate.
Table 2: Mock Cross-Validation IC₅₀ Data for Hit Triage
| Compound ID | Primary FI Assay (IC₅₀) | Counterscreen (Signal Shift) | TR-FRET Assay (IC₅₀) | Mass Spec (IC₅₀) | Triage Decision |
| Cmpd-001 | 0.45 µM | +2.1% (Clean) | 0.50 µM | 0.48 µM | Validated Lead |
| Cmpd-002 | 1.20 µM | -48.0% (Quencher) | >50 µM | >50 µM | Discard (Artifact) |
| Cmpd-003 | 0.85 µM | +4.5% (Clean) | >50 µM | >50 µM | Discard (Non-specific) |
| Cmpd-004 | 2.10 µM | +85.0% (Autofluorescent) | 2.50 µM | 2.30 µM | Proceed with Caution * |
*Note on Cmpd-004: Despite failing the optical counterscreen due to severe autofluorescence, TR-FRET successfully bypassed the optical interference, and Mass Spectrometry confirmed it as a true catalytic inhibitor. This highlights the power of orthogonal validation in rescuing false negatives.
References
-
Title: PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS Source: nih.gov URL: 1
-
Title: PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS (Journal of Medicinal Chemistry) Source: acs.org URL: 2
-
Title: Enzyme assay Source: wikipedia.org URL: 3
-
Title: Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 Source: nih.gov URL: 4
-
Title: Time-resolved fluorescence energy transfer Source: wikipedia.org URL: 5
-
Title: A Dual Readout Assay Based on Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer to Screen for RSK1 Inhibitors Source: jst.go.jp URL: 6
Sources
- 1. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enzyme assay - Wikipedia [en.wikipedia.org]
- 4. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 6. A Dual Readout Assay Based on Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer to Screen for RSK1 Inhibitors [jstage.jst.go.jp]
Safety Operating Guide
Personal protective equipment for handling 8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline
This guide outlines the safety protocols for handling 8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline . As a Senior Application Scientist, I have structured this based on the Precautionary Principle .
Since this specific molecule is a pharmaceutical intermediate (likely related to Potassium-Competitive Acid Blockers like Tegoprazan or Vonoprazan analogs), it possesses a "hybrid" hazard profile: the mutagenic potential of the quinoline core and the metabolic reactivity of the thiazole ring.[1][2]
Hazard Classification (Inferred): Occupational Exposure Band (OEB) 3 (Potent/Toxic).[1][2] Primary Risks: Genotoxicity (suspected), Severe Eye Irritation, Respiratory Sensitization.[2][3]
Part 1: Hazard Landscape & Risk Assessment[2][4]
Before selecting PPE, we must understand the why. This molecule is not a generic buffer; it is a biologically active scaffold.[2]
| Structural Moiety | Associated Hazard | Mechanism of Toxicity |
| Quinoline Ring | Carcinogenicity / Mutagenicity | Planar structure allows intercalation into DNA; metabolic activation (epoxidation) can form DNA adducts [1, 2].[1][2] |
| Thiazole Ring | Acute Toxicity / Irritation | Electron-rich heteroaromatic ring; often associated with metabolic inhibition and skin sensitization [3].[1][2] |
| Ether Linkage | Chemical Stability | Generally stable, but hydrolysis under strong acidic conditions can release free 8-hydroxyquinoline (toxic) and thiazole alcohol.[1][2] |
Critical Warning: Quinoline derivatives are known to permeate standard latex and thin nitrile gloves rapidly.[1] Reliance on standard "blue gloves" alone is a critical failure point.[2]
Part 2: Tiered PPE Strategy
We do not use a "one size fits all" approach.[2] PPE is selected based on the energy added to the system (e.g., heating, stirring) and the state of matter (powder vs. solution).[2]
Scenario A: Solid Handling (Weighing, Transfer)
High Risk: Dust generation is the primary vector for exposure.[1]
-
Respiratory: Powered Air Purifying Respirator (PAPR) with HEPA filters OR a fit-tested P100/P3 half-mask .[1][2] (N95 is insufficient for OEB 3 powders).[2]
-
Eyes: Indirect-vented Safety Goggles (prevents dust entry that glasses allow).[1][2]
-
Hands: Double Nitrile Gloves (0.11 mm minimum outer; 0.06 mm inner).[1] Protocol: Change outer gloves every 30 minutes.[1]
-
Body: Disposable Tyvek® Lab Coat (elastic cuffs) or coveralls.[1] No exposed skin on wrists.[2]
Scenario B: Solution Handling (Synthesis, HPLC Prep)
Moderate Risk: Splash and permeation are the primary vectors.[1]
-
Respiratory: Standard Lab Ventilation (Fume Hood) is primary.[1] If working outside a hood (not recommended), use a Half-mask with Organic Vapor/Acid Gas (OV/AG) cartridges.[1][2]
-
Eyes: Safety Glasses with side shields + Face Shield (if volume > 100 mL).[1]
-
Hands: Laminate Film Gloves (e.g., Silver Shield®) under Nitrile gloves if handling concentrated stock solutions, as quinolines aggressively permeate nitrile.[1]
-
Body: Chemical-resistant apron over standard lab coat.[1][2]
Part 3: Operational Protocols (The "How-To")
The Gowning Logic (Visualized)
Proper gowning is a self-validating system.[1][2] If you do not follow the order, you contaminate the "clean" side of your PPE.
Figure 1: Sequential Gowning Protocol to ensure barrier integrity.
Weighing & Transfer Protocol
-
Static Control: Quinoline derivatives in powder form are often static-prone.[1][2] Use an ionizing fan inside the balance enclosure to prevent powder "jumping."[1]
-
The "Wet" Method: Do not weigh dry powder directly into a flask if possible.[2] Weigh into a tared vial, dissolve in solvent (e.g., DMSO or Methanol) inside the vial, and transfer the solution. This eliminates dust risk immediately.[2]
-
Decontamination: Wipe the balance area with a 10% Bleach solution followed by water.[1] Bleach oxidizes the quinoline ring, breaking its aromaticity and reducing mutagenic potential [4].
Part 4: Emergency Response & Disposal[2][5]
Spill Management
-
Solid Spill: Do NOT sweep. Sweeping aerosolizes the quinoline dust.[2]
-
Liquid Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) as thiazoles can be flammable.[2]
Waste Disposal
-
Segregation: This compound must be segregated into "Cytotoxic/Genotoxic Waste" streams (often Blue Bin or Yellow Bin depending on region), not general organic waste.[1]
-
Labeling: Clearly label as "Suspected Carcinogen - Quinoline Derivative."
Part 5: Scientific Rationale (The "Why")
The recommendation for P100/P3 respiratory protection stems from the low odor threshold and high potency of quinoline ethers. You will not smell exposure until it is too late.
The double-gloving requirement is based on permeation data for aromatic heterocycles.[1][2] Standard nitrile degrades upon contact with concentrated quinolines, often without visible tearing.[2] The inner glove provides the "time to retreat" if the outer glove is compromised.
References
-
National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of Quinoline. Technical Report Series No. 276.[2] Available at: [Link][2]
-
ECHA (European Chemicals Agency). Substance Information: Quinoline - Mutagenicity and Carcinogenicity.[1][2] REACH Registration Dossier.[2] Available at: [Link][2]
-
PubChem. Compound Summary: 8-Methoxy-2-methylquinoline (Structural Analog).[1][2] National Library of Medicine. Available at: [Link][2]
-
Lunn, G., & Sansone, E. B. Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience, 1994.[1][2] (Standard protocol for oxidative degradation of aromatic amines/heterocycles).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
